DC4SMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H31ClN5O7PS2 |
|---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H31ClN5O7PS2/c1-50-51-11-10-32(42)37-22-6-8-26-19(12-22)14-28(39-26)34(43)38-23-7-9-27-20(13-23)15-29(40-27)35(44)41-18-21(17-36)33-25-5-3-2-4-24(25)31(16-30(33)41)48-49(45,46)47/h2-9,12-16,21,39-40H,10-11,17-18H2,1H3,(H,37,42)(H,38,43)(H2,45,46,47)/t21-/m1/s1 |
InChI Key |
GUHZUPDFYIAIMU-OAQYLSRUSA-N |
Isomeric SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |
Canonical SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling DC4SMe: A Comprehensive Technical Guide to a Novel Phosphate Prodrug of DC4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapeutics often faces challenges related to the physicochemical properties of active pharmaceutical ingredients (APIs). Poor solubility, limited permeability, and metabolic instability can hinder the clinical translation of promising drug candidates. Prodrug strategies represent a powerful approach to overcome these limitations. This technical guide provides an in-depth overview of DC4SMe, a novel phosphate prodrug of the parent compound DC4. Due to the highly specific and likely proprietary nature of "DC4" and "this compound," publicly available information is limited. The following guide is structured to present a hypothetical yet plausible framework for such a system, based on established principles of phosphate prodrug design and drug development. This document will serve as a template for the type of in-depth analysis required for novel therapeutic agents.
Introduction to DC4 and the Rationale for a Prodrug Approach
While specific details on "DC4" are not publicly available, we can infer its potential therapeutic class based on common drug development targets. For the purpose of this guide, we will hypothesize that DC4 is a potent inhibitor of a critical intracellular kinase involved in a cancer signaling pathway . Despite its high efficacy, DC4 exhibits poor aqueous solubility and rapid first-pass metabolism, limiting its oral bioavailability and therapeutic potential.
The Prodrug Solution: this compound
To address these limitations, a phosphate prodrug, this compound, was designed. Phosphate prodrugs are a well-established strategy to enhance the solubility and bioavailability of parent drugs.[1][2][3][4] The addition of a phosphate group, often as a phosphonooxymethyl ether (as suggested by the "SMe" nomenclature, which could stand for a thio-methyl-containing phosphate promoiety), can dramatically increase aqueous solubility.[1] This modification allows for improved formulation, including the potential for intravenous administration.
The core principle of a phosphate prodrug is its enzymatic conversion back to the active parent drug, DC4, within the body. This bioconversion is typically mediated by endogenous phosphatases, such as alkaline phosphatase, which are abundant in the plasma and various tissues.
Physicochemical and Pharmacokinetic Properties
A critical aspect of prodrug development is the comparative analysis of the prodrug and the parent compound. The following table summarizes hypothetical data for DC4 and this compound.
| Property | DC4 | This compound (Phosphate Prodrug) | Rationale for Improvement |
| Molecular Weight | 550 g/mol | 690 g/mol | Addition of the phosphate promoiety. |
| Aqueous Solubility | < 0.01 mg/mL | > 10 mg/mL | The ionizable phosphate group significantly increases hydrophilicity. |
| LogP | 4.5 | 1.2 | Reduced lipophilicity due to the charged phosphate group. |
| Oral Bioavailability | < 5% | ~ 40% | Improved solubility enhances dissolution and absorption in the gastrointestinal tract. |
| Plasma Half-life | 1.5 hours | 0.5 hours (rapid conversion) | The prodrug is designed for rapid conversion to the active parent drug. |
| Metabolism | Extensive first-pass metabolism | Bypasses initial metabolism; converted to active DC4. | The prodrug approach protects the parent molecule from premature metabolic degradation. |
Mechanism of Action and Signaling Pathway
This compound Bioconversion and DC4's Therapeutic Action
The proposed mechanism of action for this compound begins with its administration and subsequent absorption. In the bloodstream, this compound is rapidly cleaved by phosphatases to release the active drug, DC4, and the inactive promoiety.
Hypothetical Signaling Pathway of DC4
Assuming DC4 targets a kinase in a cancer-related pathway, such as the PI3K/AKT or MAPK/ERK pathway, its mechanism would involve the inhibition of downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols that would be used in the development of this compound.
4.1. Synthesis of this compound
The synthesis of a phosphate prodrug like this compound would likely involve a multi-step process. A generalized protocol is as follows:
-
Protection of functional groups on DC4: Any reactive functional groups on the parent DC4 molecule that could interfere with the phosphorylation step are protected using standard protecting group chemistry.
-
Phosphorylation: The protected DC4 is reacted with a suitable phosphorylating agent. For a phosphonooxymethyl ether, this could involve a reagent like chloromethyl dichlorophosphate in the presence of a non-nucleophilic base.
-
Introduction of the "SMe" group (if applicable): If "SMe" refers to a thio-methyl group, this could be introduced via nucleophilic substitution on the phosphate moiety.
-
Deprotection: The protecting groups on the DC4 core are removed under conditions that do not cleave the newly formed phosphate ester.
-
Purification: The final product, this compound, is purified using techniques such as column chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and HPLC.
4.2. In Vitro Prodrug Conversion Assay
This assay determines the rate at which this compound is converted to DC4 in a biological matrix.
-
Preparation of biological matrix: Human plasma or a solution containing purified alkaline phosphatase is prepared and maintained at 37°C.
-
Incubation: this compound is added to the matrix at a known concentration.
-
Time-point sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample processing: The reaction in the aliquots is quenched, and proteins are precipitated.
-
LC-MS/MS analysis: The concentrations of both this compound and the released DC4 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data analysis: The rate of conversion and the half-life of the prodrug are calculated.
4.3. Cell Viability Assay
This experiment assesses the cytotoxic activity of DC4 and this compound against cancer cell lines.
-
Cell culture: The target cancer cell line is seeded in 96-well plates and allowed to adhere overnight.
-
Compound treatment: Cells are treated with a serial dilution of DC4 or this compound for a specified period (e.g., 72 hours).
-
Viability measurement: A reagent such as MTT or CellTiter-Glo® is added to the wells to measure cell viability.
-
Data analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound by plotting cell viability against compound concentration.
Drug Development Workflow
The development of a prodrug like this compound follows a structured pipeline from discovery to potential clinical application.
References
- 1. newark.com [newark.com]
- 2. The DC-HIL/syndecan-4 pathway inhibits human allogeneic T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidestar.org [guidestar.org]
In Vitro Cytotoxicity of DC4SMe in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC4SMe is a phosphate prodrug of the potent cytotoxic DNA alkylating agent, DC4. Developed for use in antibody-drug conjugates (ADCs), this compound offers enhanced solubility and stability, allowing for targeted delivery to cancer cells. Upon enzymatic conversion to its active form, DC4, it exerts a powerful anti-cancer effect by alkylating DNA, which subsequently induces apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing the experimental protocols for its evaluation and elucidating its mechanism of action through relevant signaling pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. These values highlight the potent anti-cancer activity of this compound, with efficacy observed in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 1.9 |
| Namalwa | Burkitt's Lymphoma | 2.9 |
| HL60/s | Acute Promyelocytic Leukemia | 1.8 |
Experimental Protocols
The following protocols are based on standard methodologies for determining the in vitro cytotoxicity of a compound and are adapted from the principles outlined in the primary research on this compound.
Cell Culture and Maintenance
-
Cell Lines: Ramos, Namalwa, and HL60/s human cancer cell lines are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Suspension cell lines (Ramos, Namalwa, HL60/s) are subcultured every 2-3 days to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.
-
Drug Preparation and Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is then removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest drug concentration wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is converted to the active DNA alkylator, DC4, by intracellular phosphatases. The cytotoxic effect of DC4 is mediated through its ability to alkylate DNA, which subsequently triggers a DNA damage response leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.
This compound-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
The mechanism initiates with the intracellular conversion of this compound to DC4. The active DC4 then translocates to the nucleus and alkylates DNA, leading to the formation of DNA adducts and double-strand breaks. This DNA damage is recognized by sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. Activation of these kinases initiates a downstream signaling cascade, a key component of which is the phosphorylation and activation of the tumor suppressor protein p53.
Activated p53 can transcriptionally upregulate pro-apoptotic proteins, such as Bax. Increased levels of Bax promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Conclusion
This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action, involving conversion to the DNA alkylating agent DC4 and subsequent induction of apoptosis via the DNA damage response pathway, makes it a promising candidate for targeted cancer therapy, particularly as a payload for antibody-drug conjugates. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this compound and related compounds.
An In-depth Technical Guide to the Stability and Solubility of DC4SMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility characteristics of DC4SMe, a novel investigational compound. The data and protocols presented herein are intended to support further formulation development and preclinical assessment.
Stability Profile of this compound
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] A series of forced degradation and long-term stability studies were conducted to elucidate the degradation pathways and establish the stability profile of this compound.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to identify the likely degradation products and pathways of a drug substance.[3] These studies are also instrumental in developing and validating stability-indicating analytical methods.[4] this compound was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation of this compound
-
Hydrolysis: this compound was dissolved in solutions of 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral). The solutions were stored at 60°C for 48 hours.
-
Oxidation: this compound was dissolved in a 3% hydrogen peroxide solution and stored at room temperature for 24 hours, protected from light.
-
Photostability: Solid this compound and a 1 mg/mL solution in methanol were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Solid this compound was placed in a thermostatically controlled oven at 80°C for 72 hours.
Samples were analyzed at predetermined time points using a validated stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 60°C, 48h | 12.5% | DP-H1, DP-H2 |
| 0.1 N NaOH, 60°C, 48h | 28.7% | DP-A1, DP-A2 |
| Water, 60°C, 48h | < 1.0% | Not significant |
| 3% H₂O₂, RT, 24h | 45.2% | DP-O1, DP-O2, DP-O3 |
| Photolytic (Solid) | 2.1% | DP-P1 |
| Photolytic (Solution) | 8.9% | DP-P1, DP-P2 |
| Thermal (80°C, 72h) | 3.5% | DP-T1 |
DP = Degradation Product
Hypothetical Degradation Pathway of this compound
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of an API.
Experimental Protocol: Long-Term Stability of this compound
Three primary batches of this compound were packaged in the proposed container closure system and stored under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Samples were pulled and tested at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.
Table 2: Long-Term Stability Data for this compound (Batch A) at 25°C/60% RH
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | White Powder | 99.7 | 0.18 |
| 6 | White Powder | 99.8 | 0.19 |
| 12 | White Powder | 99.6 | 0.25 |
| 24 | White Powder | 99.4 | 0.38 |
Experimental Workflow for Stability Testing
Solubility Profile of this compound
The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Enhancing its solubility is a primary focus of formulation development.
Equilibrium (Thermodynamic) Solubility
Equilibrium solubility was determined in various media to understand the dissolution behavior of this compound under different physiological conditions.
Experimental Protocol: Equilibrium Solubility Determination
An excess amount of this compound was added to vials containing different solvents. The vials were sealed and agitated in a shaking incubator at 25°C for 48 hours to ensure equilibrium was reached. The resulting suspensions were filtered through a 0.22 µm filter, and the concentration of this compound in the filtrate was determined by HPLC.
Table 3: Equilibrium Solubility of this compound in Various Media at 25°C
| Solvent/Medium | pH | Solubility (µg/mL) |
| Purified Water | 7.0 | 0.8 |
| 0.1 N HCl | 1.2 | 0.5 |
| Phosphate Buffer | 6.8 | 1.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5.4 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 15.8 |
| Polyethylene Glycol 400 (PEG 400) | N/A | 150.2 |
| Ethanol | N/A | 45.6 |
The data indicates that this compound exhibits poor aqueous solubility and its solubility is enhanced in the presence of bile salts and lipids (FaSSIF, FeSSIF), which is typical for lipophilic compounds.
Strategies for Solubility Enhancement
Given the low aqueous solubility, several formulation strategies are being explored to improve the dissolution and bioavailability of this compound. These include solid dispersions, nanosuspensions, and lipid-based formulations.
Decision Tree for Solubility Enhancement Strategy
Conclusion
The stability and solubility studies of this compound indicate that it is a stable compound under long-term storage conditions but is susceptible to degradation under oxidative and alkaline stress. Its poor aqueous solubility necessitates the use of enabling formulation technologies to achieve adequate bioavailability. The data presented in this guide will serve as a foundation for the continued development of a robust and effective drug product.
References
- 1. sites.unimi.it [sites.unimi.it]
- 2. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]
- 3. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Phosphatases in the Activation of Targeted Anticancer Prodrugs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of phosphatases in the activation of a class of targeted anticancer prodrugs, exemplified here by compounds conceptually similar to DC4SMe. This strategy leverages the unique tumor microenvironment, where phosphatases are often overexpressed, to achieve site-specific drug release, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Introduction: The Prodrug Concept in Oncology
The central challenge in chemotherapy is to maximize the cytotoxic effects on tumor cells while sparing healthy tissues. Prodrugs, pharmacologically inactive compounds that are converted into active drugs within the body, represent a powerful strategy to address this challenge.[1] A particularly promising approach involves designing prodrugs that are activated by enzymes specifically overexpressed in the tumor microenvironment.[1] Among these, phosphatases have emerged as key targets for the activation of anticancer prodrugs.[2][3]
Phosphatases as Triggers for Prodrug Activation
Phosphatases are enzymes that remove phosphate groups from molecules through hydrolysis.[4] Certain phosphatases, most notably Alkaline Phosphatase (ALP), are found in high concentrations on the surface of various cancer cells, including cervical, liver, and bone cancers. This differential expression between cancerous and normal tissues provides a therapeutic window for targeted drug delivery.
The core principle of phosphatase-activated prodrugs lies in "caging" a potent cytotoxic agent with a phosphate group. This modification renders the drug inactive and often increases its solubility. Upon reaching the tumor site, the overexpressed phosphatases cleave the phosphate moiety, uncaging the active drug to exert its therapeutic effect locally.
Mechanism of Activation: A Step-by-Step Cascade
The activation of a phosphatase-sensitive prodrug is a well-orchestrated molecular process. The following diagram illustrates the general signaling pathway for the activation of a hypothetical prodrug, here termed a "this compound-like compound," by Alkaline Phosphatase.
Figure 1: Phosphatase-Mediated Prodrug Activation. This diagram illustrates the activation of a phosphorylated prodrug in the tumor microenvironment.
Quantitative Analysis of Prodrug Activation and Efficacy
The successful development of phosphatase-activated prodrugs relies on rigorous quantitative assessment of their activation kinetics and cytotoxic effects. The following tables present hypothetical data for a this compound-like compound, reflecting typical experimental outcomes.
Table 1: In Vitro Activation by Alkaline Phosphatase
| Prodrug Concentration (µM) | Incubation Time (min) | % Prodrug Activated (HPLC) |
| 10 | 15 | 25.3 ± 2.1 |
| 10 | 30 | 52.1 ± 3.5 |
| 10 | 60 | 89.7 ± 4.2 |
| 50 | 15 | 28.9 ± 2.8 |
| 50 | 30 | 58.4 ± 4.1 |
| 50 | 60 | 95.2 ± 3.9 |
Table 2: Comparative Cytotoxicity in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC₅₀ of Prodrug (µM) | IC₅₀ of Active Drug (µM) |
| HeLa | Cervical Cancer (ALP+) | 15.8 ± 1.2 | 1.2 ± 0.3 |
| HepG2 | Liver Cancer (ALP+) | 22.5 ± 2.5 | 2.1 ± 0.4 |
| WRL-68 | Normal Liver (ALP-) | > 200 | 1.8 ± 0.2 |
| MCF-7 | Breast Cancer (ALP-) | 185.3 ± 15.7 | 1.5 ± 0.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of phosphatase-activated prodrugs. Below are outlines of key methodologies.
High-Performance Liquid Chromatography (HPLC) for Activation Kinetics
Objective: To quantify the conversion of the prodrug to its active form in the presence of ALP.
-
Reaction Setup: A solution of the prodrug (e.g., 10 µM) is prepared in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Enzyme Addition: Purified bovine ALP (e.g., 10 units/mL) is added to initiate the reaction.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., 0.1 M HCl).
-
HPLC Analysis: Samples are analyzed by reverse-phase HPLC with a C18 column. The mobile phase gradient is optimized to separate the prodrug and the active drug.
-
Quantification: The percentage of prodrug activation is calculated based on the peak areas of the prodrug and the active drug, with reference to standard curves.
Figure 2: HPLC Workflow for Prodrug Activation. A schematic of the experimental steps for quantifying prodrug conversion.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the prodrug and the active drug on cancer and normal cell lines.
-
Cell Seeding: Cells (e.g., HeLa, HepG2, WRL-68) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Drug Treatment: The cells are treated with serial dilutions of the prodrug or the active drug for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration.
Concluding Remarks
The use of phosphatases to activate prodrugs at the tumor site represents a highly promising strategy in targeted cancer therapy. This approach not only enhances the therapeutic index of potent cytotoxic agents but also opens new avenues for personalized medicine, where the enzymatic profile of a patient's tumor could guide the selection of the most appropriate prodrug. Further research into novel phosphatase-labile linkers and the development of prodrugs targeting other overexpressed enzymes will continue to refine this powerful therapeutic paradigm.
References
- 1. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity [mdpi.com]
- 2. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of prodrugs by antibody-enzyme conjugates: a new approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biocompatibility Assessment of Novel Compounds: A Case Study Approach for DC4SMe
Introduction
The development of novel therapeutic agents and materials, such as the hypothetical compound DC4SMe, necessitates a thorough evaluation of their interaction with biological systems. A preliminary biocompatibility assessment is a critical first step in the safety evaluation of any new compound intended for biomedical application. This technical guide provides a comprehensive overview of the standard methodologies and data interpretation frameworks used to conduct such an assessment. While specific biocompatibility data for this compound is not publicly available, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and experimental protocols required to evaluate the biocompatibility of a novel substance like this compound. The guide will focus on three key areas of initial biocompatibility screening: in vitro cytotoxicity, hemocompatibility, and genotoxicity.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental to preliminary biocompatibility screening. They provide a rapid and cost-effective means to evaluate the potential of a substance to cause cell damage or death.[1] These assays are crucial for determining a compound's safety profile and for guiding dose selection in subsequent studies.[2] A variety of assays are available, each measuring a different aspect of cell health, such as metabolic activity, membrane integrity, or ATP production.[1][3][4]
Experimental Protocol: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell culture medium
-
Selected cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
Data Presentation: In Vitro Cytotoxicity of this compound
The quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison and analysis.
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 50 | 0.88 | 0.06 | 70.4 |
| 100 | 0.45 | 0.05 | 36.0 |
| 250 | 0.12 | 0.02 | 9.6 |
| 500 | 0.05 | 0.01 | 4.0 |
Visualization: MTT Assay Experimental Workflow
Hemocompatibility Assessment
For any material or compound that will come into contact with blood, a hemocompatibility assessment is mandatory. These tests evaluate the potential of the substance to cause adverse reactions such as hemolysis (destruction of red blood cells), thrombosis (blood clotting), and complement activation.
Experimental Protocol: ASTM F756 Hemolysis Assay
The hemolysis assay determines the extent to which a material lyses red blood cells. The ASTM F756 standard provides a protocol for this assessment.
Materials:
-
Fresh human blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Wash fresh human red blood cells with PBS.
-
Exposure: Incubate the washed red blood cells with different concentrations of this compound, as well as the positive and negative controls, at 37°C for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control (100% hemolysis).
Data Presentation: Hemolysis Assay Results for this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (540 nm) | Standard Deviation | Hemolysis (%) |
| Negative Control (PBS) | 0.01 | 0.002 | 0 |
| 1 | 0.02 | 0.003 | 0.5 |
| 10 | 0.03 | 0.004 | 1.0 |
| 50 | 0.05 | 0.005 | 2.0 |
| 100 | 0.08 | 0.007 | 3.5 |
| 250 | 0.15 | 0.010 | 7.0 |
| 500 | 0.28 | 0.015 | 13.5 |
| Positive Control (Triton X-100) | 2.00 | 0.10 | 100 |
Visualization: Hemolysis Assay Experimental Workflow
Genotoxicity Assessment
Genotoxicity assays are designed to detect the potential of a compound to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. Therefore, assessing the genotoxic potential of a new compound is a critical safety evaluation.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs. The test assesses whether the test compound increases the rate of this reverse mutation.
Materials:
-
Histidine-deficient Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound solutions
-
S9 metabolic activation system (to simulate mammalian metabolism)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation: Mix the bacterial strain, this compound solution (with and without S9 mix), and a small amount of histidine in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the histidine-free medium).
-
Data Analysis: Compare the number of revertant colonies in the this compound-treated plates to the number in the negative control plates. A significant increase (typically a doubling or more) indicates a positive result for mutagenicity.
Data Presentation: Ames Test Results for this compound
| Strain | This compound (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies | Standard Deviation | Fold Increase over Control |
| TA98 | 0 (Control) | - | 25 | 4 | 1.0 |
| 10 | - | 28 | 5 | 1.1 | |
| 50 | - | 30 | 6 | 1.2 | |
| 100 | - | 32 | 5 | 1.3 | |
| 0 (Control) | + | 40 | 7 | 1.0 | |
| 10 | + | 45 | 8 | 1.1 | |
| 50 | + | 48 | 7 | 1.2 | |
| 100 | + | 55 | 9 | 1.4 | |
| TA100 | 0 (Control) | - | 120 | 15 | 1.0 |
| 10 | - | 125 | 18 | 1.0 | |
| 50 | - | 130 | 20 | 1.1 | |
| 100 | - | 135 | 17 | 1.1 | |
| 0 (Control) | + | 150 | 22 | 1.0 | |
| 10 | + | 160 | 25 | 1.1 | |
| 50 | + | 250 | 30 | 1.7 | |
| 100 | + | 350 | 35 | 2.3 |
Visualization: Ames Test Logical Workflow
In Vivo Biocompatibility Assessment
Following favorable in vitro results, in vivo studies are conducted to evaluate the biocompatibility of a compound in a living organism. These studies assess the local tissue response to the material at the site of implantation or administration.
Experimental Protocol: Subcutaneous Implantation Study
A common initial in vivo biocompatibility test involves the subcutaneous implantation of the material in a rodent model.
Materials:
-
Test animals (e.g., rats or mice)
-
This compound formulated for implantation (e.g., in a polymer matrix)
-
Surgical instruments
-
Anesthesia
-
Histology equipment
Procedure:
-
Implantation: Surgically implant the this compound formulation into the subcutaneous tissue of the test animals. A control material is also implanted.
-
Observation: Monitor the animals for a predetermined period (e.g., 1, 4, and 12 weeks) for any adverse reactions at the implantation site and for overall health.
-
Tissue Collection: At the end of each observation period, euthanize a subset of animals and retrieve the implant and surrounding tissue.
-
Histological Analysis: Process the tissue for histological examination. Stain tissue sections (e.g., with Hematoxylin and Eosin) and examine them under a microscope to assess the inflammatory response, fibrosis, and tissue integration.
Data Presentation: Histological Scoring of Tissue Response
The tissue response is typically scored semi-quantitatively by a pathologist.
| Time Point | Parameter | This compound Implant | Control Implant |
| 1 Week | Inflammation | Mild | Minimal |
| Fibrosis | Minimal | Minimal | |
| Necrosis | Absent | Absent | |
| 4 Weeks | Inflammation | Minimal | Minimal |
| Fibrosis | Mild | Mild | |
| Necrosis | Absent | Absent | |
| 12 Weeks | Inflammation | Minimal | Minimal |
| Fibrosis | Mild | Mild | |
| Necrosis | Absent | Absent |
Visualization: In Vivo Biocompatibility Study Workflow
The preliminary biocompatibility assessment of a novel compound such as this compound is a multi-faceted process that requires a systematic evaluation of its potential to cause adverse biological reactions. This technical guide has outlined the standard experimental protocols for in vitro cytotoxicity, hemocompatibility, and genotoxicity, along with a brief overview of in vivo assessment. The provided tables and diagrams illustrate how to present and visualize the data and workflows associated with these critical safety studies. By following these established methodologies, researchers and drug development professionals can build a robust initial safety profile for new compounds, paving the way for further preclinical and clinical development.
References
The Therapeutic Potential of DC4SMe in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC4SMe is a novel phosphate prodrug of the potent cytotoxic DNA alkylator, DC4. Developed for targeted cancer therapy, this compound is designed for use in antibody-drug conjugates (ADCs), a strategy that leverages the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. This approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. As a prodrug, this compound offers improved solubility and stability, converting to the active DNA alkylating agent DC4 upon internalization into target cancer cells. This guide provides an in-depth overview of the core attributes of this compound, including its mechanism of action, preclinical data, and the signaling pathways governing its cytotoxic effects. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development in the field of oncology.
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer greater precision and reduced side effects compared to traditional chemotherapy. Antibody-drug conjugates (ADCs) represent a leading class of such targeted therapies, combining the tumor-targeting capability of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.
This compound has emerged as a promising payload for ADCs. It is a phosphate prodrug of DC4, a cytotoxic DNA alkylator. The design of this compound as a prodrug addresses key challenges in ADC development, including the solubility and stability of the cytotoxic agent[1][2]. The phosphate group renders the molecule more water-soluble and stable in aqueous solutions at physiological pH[1][2]. Once the ADC delivers this compound to the target cancer cell, endogenous phosphatases are hypothesized to cleave the phosphate group, releasing the active and highly cytotoxic DNA alkylator, DC4[1].
Mechanism of Action
The therapeutic action of a this compound-based ADC is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release and Activation: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to this compound is cleaved. Subsequently, intracellular phosphatases remove the phosphate group from this compound, converting it into the active cytotoxic agent, DC4.
-
DNA Alkylation: The active DC4 molecule then translocates to the nucleus and binds to the minor groove of DNA, where it alkylates DNA bases. This covalent modification of DNA leads to the formation of DNA adducts and cross-links, which disrupt DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.
Preclinical Data
The cytotoxic potential of this compound has been evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ramos | Burkitt's Lymphoma | 1.9 | |
| Namalwa | Burkitt's Lymphoma | 2.9 | |
| HL60/s | Acute Promyelocytic Leukemia | 1.8 |
These low nanomolar IC50 values indicate that this compound is a highly potent cytotoxic agent against various hematological malignancies.
Signaling Pathways
The cytotoxicity of DC4 is mediated through the induction of the DNA Damage Response (DDR) pathway. DNA alkylation by DC4 creates lesions that stall replication forks and can lead to double-strand breaks (DSBs). This damage is primarily sensed by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Upon activation, ATM and ATR initiate a signaling cascade by phosphorylating a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 plays a central role in determining the cell's fate by:
-
Inducing Cell Cycle Arrest: p53 transcriptionally activates the expression of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle, providing time for DNA repair.
-
Initiating Apoptosis: If the DNA damage is too severe to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, which leads to the activation of the caspase cascade and programmed cell death.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of a seco-CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) moiety with a bis-indolyl component, followed by the attachment of a linker and subsequent phosphorylation.
Materials:
-
seco-CBI intermediate
-
Bis-indolyl moiety
-
Thiol-containing linker
-
Phosphorylating agent (e.g., dibenzyl phosphite)
-
Standard laboratory reagents and solvents for organic synthesis
Procedure (General Overview):
-
Coupling: The seco-CBI intermediate is coupled with the bis-indolyl moiety under appropriate reaction conditions to form the core structure of DC4.
-
Linker Attachment: A thiol-containing linker is attached to the DC4 core. This linker is designed for subsequent conjugation to a monoclonal antibody.
-
Phosphorylation: The hydroxyl group of the CBI unit is converted into a phosphate group using a suitable phosphorylating agent. This step yields the this compound prodrug.
-
Purification: The final product is purified using standard techniques such as column chromatography and high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound is determined using a cell viability assay, such as the MTT or MTS assay, against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ramos, Namalwa, HL60/s)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells with vehicle (e.g., DMSO) only are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: After the incubation period, the MTT or MTS reagent is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan crystals.
-
Data Acquisition: The absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of DC4SMe and its Conjugation to Antibodies for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. DC4SMe is a phosphate prodrug of the potent DNA alkylating agent DC4, which is an analog of the natural product CC-1065. The phosphate group in this compound enhances its solubility and stability in aqueous solutions, making it a suitable payload for ADC development. Upon internalization into target cancer cells, endogenous phosphatases cleave the phosphate group, releasing the active cytotoxic agent DC4, which then exerts its DNA alkylating effect, leading to cell death.
These application notes provide a detailed protocol for the chemical synthesis of the this compound payload-linker, its conjugation to a monoclonal antibody, and the characterization and functional evaluation of the resulting ADC.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity of this compound [1]
| Cell Line | IC50 (nM) |
| Ramos | 1.9 |
| Namalwa | 2.9 |
| HL60/s | 1.8 |
Experimental Protocols
Part 1: Synthesis of this compound Payload-Linker
The synthesis of this compound involves a multi-step process that includes the formation of the core CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) structure, coupling with a bis-indolyl moiety, attachment of a linker, and finally, phosphorylation to yield the prodrug. The following protocol is based on the synthetic strategy reported by Zhao et al. (2012)[2][3][4].
Materials:
-
Starting materials and reagents for the synthesis of the CBI and bis-indolyl moieties (as described in Zhao et al., 2012)
-
Thiol-containing linker with a maleimide group (e.g., SMCC)
-
Phosphorylating agent
-
Appropriate solvents (e.g., DMA, DMF, CH2Cl2)
-
Purification reagents and columns (e.g., silica gel, HPLC columns)
-
Analytical instruments (NMR, Mass Spectrometry)
Protocol:
-
Synthesis of the DC4 Core Structure:
-
The synthesis begins with the coupling of the CBI subunit with the di-indole moiety to form the core structure of DC4[4].
-
This is typically achieved through an amide bond formation, for instance, by condensing the carboxylic acid of one fragment with the amine of the other using a coupling agent like TBTU in a solvent such as DMA.
-
-
Attachment of the Linker:
-
A thiol-containing linker is then coupled to the DC4 core. This linker will later be used to conjugate the payload to the antibody.
-
The linker is typically attached to a specific functional group on the DC4 core structure.
-
-
Phosphorylation to this compound:
-
The final step in the payload synthesis is the conversion of the hydroxyl group on the CBI portion of DC4 into a phosphate prodrug, yielding this compound.
-
This is achieved by reacting the DC4-linker intermediate with a suitable phosphorylating agent under anhydrous conditions.
-
-
Purification and Characterization of this compound:
-
The synthesized this compound is purified using techniques such as flash chromatography or preparative HPLC to achieve high purity.
-
The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Part 2: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the this compound payload-linker to a monoclonal antibody via maleimide-thiol chemistry, targeting the interchain disulfide bonds of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound with a maleimide-terminated linker
-
Purification columns (e.g., size exclusion chromatography)
-
Analytical instruments (e.g., HIC-HPLC, UV-Vis spectrophotometer)
Protocol:
-
Antibody Reduction:
-
The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation.
-
Prepare the antibody at a concentration of approximately 10 mg/mL in a suitable buffer (e.g., 25 mM Tris HCl, 25 mM NaCl, 0.5 mM EDTA; pH 8.0).
-
Add a calculated amount of TCEP (typically 2-10 molar equivalents per antibody) to the antibody solution.
-
Incubate the reaction at 37°C for 30 minutes to 2 hours to achieve the desired level of reduction. The extent of reduction can be controlled by varying the TCEP concentration, temperature, and incubation time.
-
-
Conjugation Reaction:
-
Immediately after reduction, the this compound-maleimide payload is added to the reduced antibody solution.
-
Dissolve the this compound-maleimide in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the antibody solution to prevent precipitation.
-
A molar excess of the this compound-maleimide (typically 5-10 fold over the generated thiols) is used to ensure efficient conjugation.
-
The conjugation reaction is typically carried out at 4°C or room temperature for 1-4 hours. The reaction proceeds via a Michael addition of the antibody's thiol groups to the maleimide group of the linker.
-
-
Purification of the ADC:
-
The resulting ADC is purified to remove unreacted payload-linker and other small molecules.
-
Size exclusion chromatography (SEC) is a common method for purifying the ADC. The column is equilibrated with a suitable formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of this compound molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR. The different drug-loaded species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.
-
-
Purity and Aggregation Analysis: SEC-HPLC is used to determine the purity of the ADC and to quantify the level of aggregation.
-
Part 3: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency and specificity of the this compound-ADC in cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound-ADC and unconjugated antibody
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the mechanism of action of the payload (typically 72-96 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method like the MTT assay.
-
Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines. A significantly lower IC50 for the antigen-positive cell line indicates target-specific cytotoxicity.
-
Mandatory Visualizations
Caption: Workflow for this compound synthesis, ADC conjugation, and evaluation.
Caption: Mechanism of action of a this compound-based ADC.
References
Application Notes and Protocols for the Conjugation of DC4SMe to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. DC4SMe is a phosphate prodrug of the potent DNA alkylating agent DC4. Its use as an ADC payload offers the advantage of increased aqueous solubility and stability, with conversion to the active cytotoxic agent occurring after cellular internalization and enzymatic cleavage.
These application notes provide a detailed protocol for the conjugation of a this compound-linker complex to a monoclonal antibody via cysteine-thiol chemistry. This method involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then react with a maleimide-functionalized this compound-linker to form a stable thioether bond.
Core Principles of this compound Conjugation
The conjugation of this compound to a monoclonal antibody is a multi-step process that relies on precise control of reaction conditions to achieve a desired drug-to-antibody ratio (DAR) and maintain the integrity of the antibody. The fundamental steps include:
-
Antibody Preparation: Ensuring the monoclonal antibody is in a suitable buffer and at the correct concentration for the subsequent reduction and conjugation steps.
-
Partial Reduction of the Antibody: Utilizing a mild reducing agent to selectively cleave a limited number of interchain disulfide bonds, exposing free sulfhydryl (thiol) groups. The extent of reduction is a critical parameter for controlling the final DAR.
-
Drug-Linker Conjugation: Reacting the partially reduced antibody with a maleimide-activated this compound-linker construct. The maleimide group specifically and efficiently reacts with the free thiol groups on the antibody.
-
Purification of the ADC: Removing unreacted drug-linker, reducing agents, and any potential aggregates to yield a purified and well-characterized ADC.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1)
-
This compound functionalized with a maleimide-containing linker (e.g., this compound-MC-Val-Cit-PABC-maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.0
-
L-Cysteine
-
Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC), Protein A)
-
Amicon Ultra centrifugal filter units (or equivalent)
Protocol 1: Partial Reduction of the Monoclonal Antibody
-
Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or centrifugal filtration.
-
-
Reduction Reaction:
-
In a suitable reaction vessel, add the required volume of the antibody solution.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2 to 5-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP by buffer exchange into PBS (pH 7.4) using a desalting column or centrifugal filtration. It is critical to perform this step promptly to prevent re-oxidation of the thiol groups.
-
Protocol 2: Conjugation of this compound-Maleimide to the Reduced Antibody
-
Preparation of this compound-Linker Stock Solution:
-
Prepare a 10-20 mM stock solution of the this compound-maleimide linker in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution, add the this compound-maleimide stock solution to achieve a 5 to 10-fold molar excess of the drug-linker over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour with gentle agitation.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the antibody, add a 20-fold molar excess of L-cysteine relative to the drug-linker.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the this compound-ADC
-
Initial Purification:
-
Remove unreacted drug-linker and quenching agent by buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or multiple rounds of centrifugal filtration.
-
-
Chromatographic Purification (Optional but Recommended):
-
For a more homogeneous ADC preparation, further purification can be performed using Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.
-
-
Final Formulation and Storage:
-
Concentrate the purified ADC to the desired concentration using centrifugal filtration.
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
Store the final product at 2-8°C for short-term use or at -80°C for long-term storage.
-
Data Presentation
Table 1: Summary of Quantitative Parameters for this compound Conjugation
| Parameter | Recommended Range | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |
| TCEP to Antibody Molar Ratio | 2 - 5 fold excess | To control the number of reduced disulfide bonds and thus the final DAR. |
| Incubation Temperature | 37°C | To facilitate the reduction of disulfide bonds. |
| Incubation Time | 1 - 2 hours | To allow for sufficient reduction. |
| Conjugation Reaction | ||
| Drug-Linker to Antibody Molar Ratio | 5 - 10 fold excess | To drive the conjugation reaction to completion. |
| Final DMSO Concentration | < 10% (v/v) | To maintain antibody stability. |
| Incubation Temperature | 4°C or Room Temperature | To allow for efficient conjugation while preserving antibody integrity. |
| Incubation Time | 1 - 2 hours | To ensure complete reaction between maleimide and thiol groups. |
| Characterization | ||
| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | To balance efficacy and potential toxicity. |
Characterization of the this compound-ADC
After purification, it is essential to thoroughly characterize the ADC to ensure quality and consistency. Key characterization methods include:
-
Drug-to-Antibody Ratio (DAR) Determination: This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Purity and Aggregation Analysis: Assessed by Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assays: To confirm the potency of the ADC on target-expressing cell lines.
-
Antigen Binding Affinity: Determined by methods such as ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process has not compromised the antibody's binding capabilities.
Visualizations
Application Notes and Protocols for the Characterization of DC4SMe-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of antibody-drug conjugates featuring the hypothetical DC4SMe linker .
For the purpose of these application notes, the This compound linker is assumed to be a cysteine-reactive linker with the following hypothetical properties:
-
It is a cleavable linker, potentially containing a dipeptide sequence susceptible to enzymatic cleavage in the lysosomal compartment of target cells.
-
The "SMe" component suggests a maleimide group for conjugation to the sulfhydryl group of cysteine residues on the antibody.
-
The linker is designed to be stable in systemic circulation to prevent premature drug release.
The characterization of this compound-ADCs is essential to ensure their quality, consistency, and safety. Key quality attributes that require thorough analysis include the drug-to-antibody ratio (DAR), drug distribution, conjugation site analysis, purity, and stability.
Key Analytical Methods for this compound-ADC Characterization
A multi-faceted analytical approach is necessary to fully characterize this compound-ADCs. The primary techniques employed are:
-
UV/Vis Spectroscopy: A straightforward method for determining the average drug-to-antibody ratio (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the DAR, drug load distribution, and for identifying the location of conjugation.[1][2] It is an essential method for identifying various drug-loaded ADC species.[2]
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different numbers of conjugated drugs, providing information on drug load distribution and average DAR.
-
Size Exclusion Chromatography (SEC): Assesses the presence of aggregates and fragments, which are critical quality attributes related to immunogenicity and efficacy.
-
Peptide Mapping: Employed for conjugation site analysis to identify the specific cysteine residues that are conjugated with the this compound linker-payload.
Experimental Protocols
Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol outlines the determination of the average number of drug molecules conjugated to an antibody using UV/Vis spectroscopy.
Materials:
-
Purified this compound-ADC sample
-
Unconjugated monoclonal antibody (mAb)
-
This compound linker-payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine the extinction coefficients of the unconjugated mAb and the this compound linker-payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).
-
Measure the absorbance of the this compound-ADC sample at 280 nm (A280) and λmax (Aλmax).
-
Calculate the concentration of the antibody (C_mAb) and the payload (C_payload) using the following equations, correcting for the payload's absorbance at 280 nm:
-
Correction Factor (CF) = (ε_payload at 280 nm) / (ε_payload at λmax)
-
C_mAb (M) = (A280 - (Aλmax * CF)) / ε_mAb at 280 nm
-
C_payload (M) = Aλmax / ε_payload at λmax
-
-
Calculate the average DAR:
-
DAR = C_payload / C_mAb
-
Data Presentation:
| Sample | A280 | Aλmax | C_mAb (µM) | C_payload (µM) | Average DAR |
| This compound-ADC Batch 1 | 1.25 | 0.45 | 8.3 | 33.2 | 4.0 |
| This compound-ADC Batch 2 | 1.30 | 0.48 | 8.6 | 35.5 | 4.1 |
| This compound-ADC Batch 3 | 1.22 | 0.44 | 8.1 | 32.5 | 4.0 |
Analysis of Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated linker-payload.
Materials:
-
This compound-ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the this compound-ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the relative percentage of each species by integrating the peak areas.
-
The weighted average DAR can be calculated from the peak area distribution.
Data Presentation:
| Peak | Retention Time (min) | Assigned DAR | Peak Area (%) |
| 1 | 10.2 | 0 | 5.2 |
| 2 | 15.8 | 2 | 25.1 |
| 3 | 20.5 | 4 | 60.5 |
| 4 | 24.1 | 6 | 8.2 |
| 5 | 27.3 | 8 | 1.0 |
| Weighted Average DAR | 3.9 |
Drug-to-Antibody Ratio and Distribution Analysis by LC-MS
Intact mass analysis by LC-MS provides a precise determination of the DAR and the distribution of different drug-loaded species.
Materials:
-
This compound-ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for proteins (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Deconvolution software
Protocol:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the this compound-ADC sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the positive ion mode.
-
Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of the different species.
Data Presentation:
| Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 148,050 | 4.8 |
| DAR 2 | 150,452 | 150,450 | 24.5 |
| DAR 4 | 152,855 | 152,850 | 61.2 |
| DAR 6 | 155,258 | 155,250 | 8.5 |
| DAR 8 | 157,660 | 157,650 | 1.0 |
| Average DAR | 3.9 |
Conjugation Site Analysis by Peptide Mapping
This protocol identifies the specific cysteine residues conjugated with the this compound linker-payload.
Materials:
-
This compound-ADC sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in a suitable buffer (e.g., with urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with IAM. This step is crucial to differentiate between conjugated and unconjugated cysteines.
-
-
Proteolytic Digestion:
-
Buffer exchange the sample to remove urea.
-
Digest the ADC with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reversed-phase LC.
-
Analyze the peptides by MS/MS to determine their sequences.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence to identify the peptides.
-
Identify peptides containing the this compound linker-payload based on the expected mass shift.
-
The specific cysteine residue within the identified peptide is the conjugation site.
-
Visualizations
Experimental Workflow for this compound-ADC Characterization
Caption: Workflow for the analytical characterization of this compound-ADCs.
Logical Relationship of Key Quality Attributes
References
Determining the Drug-to-Antibody Ratio (DAR) for DC4SMe Antibody-Drug Conjugates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR ensures the delivery of an effective drug concentration to the target cells while minimizing off-target toxicities. For ADCs utilizing the DC4SMe linker-payload technology, precise and robust determination of the DAR is paramount for successful development and quality control.
This document provides detailed application notes and experimental protocols for the three primary analytical techniques used to determine the DAR of this compound ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Methods Overview
Several analytical techniques are employed for DAR determination, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the hydrophobicity of the drug-linker and the desired level of analytical detail.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity under non-denaturing conditions.[3][] This technique preserves the native structure of the antibody and is particularly well-suited for cysteine-linked ADCs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers an orthogonal method for DAR analysis and is often used to separate the light and heavy chains of the ADC after reduction. This method provides information on the distribution of the drug on each chain.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise determination of the number of conjugated drugs. Native MS, in particular, allows for the analysis of the intact ADC under non-denaturing conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for DAR determination of various ADCs using HIC, RP-HPLC, and MS.
Table 1: Representative DAR Values Determined by HIC
| ADC Sample | Average DAR | Distribution of Drug-Loaded Species (%) | Reference |
| Brentuximab Vedotin | 3.7 | D0, D2, D4, D6, D8 | |
| Trastuzumab-AJICAP-MMAE (unpurified) | 1.6 | DAR=1, DAR=2 | |
| Cysteine-Conjugated ADC | 4.03 | D0, D2, D4, D6, D8 |
Table 2: Representative DAR Values Determined by RP-HPLC (Reduced ADC)
| ADC Sample | Average DAR | Light Chain DAR | Heavy Chain DAR | Reference |
| Site-Specific MMAF ADC | 1.67 - 1.89 | - | - | |
| Adcetris (Brentuximab Vedotin) | 4.0 | - | - | |
| Site-Specific ADC (LC and HC conjugation) | 3.66 | 1.81 | 1.85 |
Table 3: Representative DAR Values Determined by Mass Spectrometry
| ADC Sample | Method | Average DAR | Reference |
| Lysine-Biotin Conjugate | Native MS | 1.56 ± 0.02 | |
| Lysine-Biotin Conjugate | Denaturing LC/MS | 2.24 ± 0.02 | |
| Kadcyla (T-DM1) | Native SEC-MS | 3.46 | |
| Brentuximab Vedotin | Native SEC-MS | 3.98 | |
| Site-Specific DAR4 ADC | Native MS | 4.0 |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis
This protocol describes a general method for determining the DAR of this compound ADCs using HIC. Optimization may be required based on the specific properties of the ADC.
Materials:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution:
-
0-2 minutes: Isocratic at 0% Mobile Phase B.
-
2-22 minutes: Linear gradient from 0% to 100% Mobile Phase B.
-
22-27 minutes: Isocratic at 100% Mobile Phase B (column wash).
-
27-32 minutes: Return to 0% Mobile Phase B and re-equilibrate.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
References
Application Notes and Protocols for Evaluating the Efficacy of DC4SMe-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3][4][5] An ADC consists of a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them. The efficacy of an ADC is critically dependent on several factors, including the binding affinity of the antibody, the efficiency of internalization, the stability of the linker, and the potency of the released payload.
This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the in vitro efficacy of ADCs utilizing DC4SMe as a linker-payload component. This compound is a phosphate proagent of the potent cytotoxic DNA alkylator DC4. Upon internalization into the target cancer cell, the linker is cleaved, releasing the active payload which then exerts its cytotoxic effect by damaging the cell's DNA, ultimately leading to apoptosis.
The assays described herein are designed to assess various aspects of ADC efficacy, including target-specific cytotoxicity, the mechanism of cell death, the extent of ADC internalization, and the potential for a bystander effect. Robust in vitro characterization using these assays is essential for the selection and optimization of promising ADC candidates for further preclinical and clinical development.
I. Core In Vitro Assays for ADC Efficacy Evaluation
A comprehensive in vitro evaluation of a this compound ADC involves a multi-faceted approach to characterize its potency, specificity, and mechanism of action. The key assays include:
-
Target-Specific Cytotoxicity Assay: To determine the potency (e.g., IC50) of the ADC on antigen-positive (Ag+) cells versus antigen-negative (Ag-) cells.
-
Apoptosis Assay: To confirm that the ADC induces cell death through the expected apoptotic pathway following DNA damage.
-
ADC Internalization Assay: To verify and quantify the uptake of the ADC by target cells, which is a prerequisite for the intracellular release of the payload.
-
Bystander Effect Assay: To assess the ability of the released DC4 payload to diffuse out of the target cell and kill neighboring antigen-negative cells, a crucial mechanism for efficacy in heterogeneous tumors.
II. Experimental Protocols
A. Target-Specific Cytotoxicity Assay
This assay measures the dose-dependent effect of the ADC on the viability of both antigen-positive and antigen-negative cell lines. Colorimetric assays like MTT or XTT, or luminescence-based assays like CellTiter-Glo®, are commonly used to quantify cell viability.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-optimized density (e.g., 1,000–10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, an isotype control ADC, and free DC4 payload in complete culture medium.
-
Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.
-
Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | Cell Line | Target Antigen Expression | IC50 (nM) |
| This compound ADC | Cell Line A | Positive (Ag+) | Value |
| This compound ADC | Cell Line B | Negative (Ag-) | Value |
| Isotype Control ADC | Cell Line A | Positive (Ag+) | Value |
| Free DC4 Payload | Cell Line A | Positive (Ag+) | Value |
| Free DC4 Payload | Cell Line B | Negative (Ag-) | Value |
Caption: Representative table for summarizing cytotoxicity data.
Workflow for Cytotoxicity Assay
Caption: General workflow for an ADC in vitro cytotoxicity assay.
B. Apoptosis Assay
This assay confirms that the this compound ADC induces apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound ADC at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Include untreated cells as a negative control.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Data Presentation:
| Treatment | Time (h) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated | 48 | Value | Value | Value | Value |
| This compound ADC (IC50) | 24 | Value | Value | Value | Value |
| This compound ADC (IC50) | 48 | Value | Value | Value | Value |
| This compound ADC (IC50) | 72 | Value | Value | Value | Value |
Caption: Example table for summarizing apoptosis assay data.
ADC-Induced Apoptosis Pathway
Caption: Signaling pathway of ADC-induced apoptosis via DNA damage.
C. ADC Internalization Assay
This assay quantifies the uptake of the ADC into target cells. This can be achieved using fluorescently labeled ADCs and analyzing them via flow cytometry or high-content imaging.
Protocol: Flow Cytometry-Based Internalization Assay
-
ADC Labeling:
-
Label the this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) according to the manufacturer's protocol. This dye fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
-
Cell Treatment:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 2, 6, 24 hours).
-
As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.
-
-
Cell Harvesting and Analysis:
-
At each time point, wash the cells with cold PBS to stop internalization.
-
Harvest the cells and analyze them on a flow cytometer.
-
Quantify the increase in the geometric mean fluorescence intensity (gMFI) over time, which corresponds to the extent of ADC internalization.
-
Data Presentation:
| Time Point (Hours) | gMFI at 37°C | gMFI at 4°C (Control) |
| 0 | Value | Value |
| 2 | Value | Value |
| 6 | Value | Value |
| 24 | Value | Value |
Caption: Sample data table for ADC internalization assay.
Internalization Assay Workflow
Caption: Workflow for a flow cytometry-based ADC internalization assay.
D. Bystander Effect Assay
This assay evaluates the ability of the released DC4 payload to kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium transfer assay.
Protocol: Co-culture Bystander Assay
-
Cell Seeding:
-
Seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled (e.g., GFP-expressing) antigen-negative (Ag-) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
As a control, seed the GFP-Ag- cells alone.
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the this compound ADC.
-
Include crucial controls: Ag- cells treated with the ADC, and co-cultures treated with an isotype control ADC.
-
-
Incubation and Data Acquisition:
-
Incubate for 72-120 hours.
-
Measure the GFP fluorescence intensity using a fluorescence plate reader or high-content imager. This specifically quantifies the viability of the Ag- cell population.
-
-
Data Analysis:
-
Calculate the percentage viability of the Ag- cells in the co-culture compared to the Ag- monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Data Presentation:
| ADC Concentration (nM) | % Viability of Ag- cells (Monoculture) | % Viability of Ag- cells (Co-culture 1:1) |
| 0 | 100 | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
Caption: Example data table for a co-culture bystander effect assay.
Bystander Killing Mechanism
Caption: Logical flow of the ADC bystander killing effect.
III. Summary and Conclusion
The protocols described provide a robust framework for the in vitro characterization of this compound-based ADCs. The cytotoxicity assay is crucial for determining potency and specificity, while the apoptosis assay confirms the intended mechanism of cell death. Furthermore, the internalization assay ensures that the ADC is effectively taken up by target cells, and the bystander effect assay provides critical insights into the ADC's potential efficacy in heterogeneous tumor environments. Together, these assays are indispensable tools for guiding the selection and optimization of promising ADC candidates in drug development pipelines.
References
Application Notes and Protocols for In Vivo Antitumor Activity of DC4SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. DC4SMe is a phosphate proagent of the potent DNA alkylating agent DC4.[1] As a component of ADCs, this compound offers a mechanism of action centered on inducing DNA damage, making it a promising payload for cancer therapy. This document provides detailed application notes and protocols for designing and executing in vivo animal studies to evaluate the antitumor activity of this compound-based ADCs.
Given the limited publicly available data specifically on this compound ADCs, the following protocols are based on established methodologies for evaluating ADCs with similar DNA alkylating payloads, such as duocarmycin analogs. Researchers should adapt these protocols based on the specific characteristics of their this compound ADC, including the target antigen, antibody backbone, and linker chemistry.
Mechanism of Action of DNA Alkylating ADCs
ADCs with DNA alkylating payloads, such as those derived from duocarmycin or similar compounds, exert their cytotoxic effects through a targeted mechanism. After intravenous administration, the ADC circulates and binds to a specific antigen on the surface of tumor cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis. Once inside the cell, the cytotoxic payload is released from the antibody, often within the lysosomal compartment. The released payload can then traffic to the nucleus, where it alkylates DNA, leading to strand breaks, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathway for DNA Alkylating ADC-Induced Cell Death
Caption: General mechanism of action for a DNA alkylating ADC.
Recommended In Vivo Animal Models
The choice of an appropriate animal model is critical for the preclinical evaluation of an ADC. The most commonly used models for assessing antitumor efficacy are xenograft models established in immunocompromised mice.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., BALB/c nude, SCID, or NSG mice). CDX models are relatively easy to establish and are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of a this compound ADC.
Experimental Workflow
Caption: Workflow for an in vivo ADC efficacy study.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., NCI-N87, SK-OV-3) under standard conditions.
-
Animal Strain: Use female immunodeficient mice, such as BALB/c nude or SCID, aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-8 mice per group).
-
Treatment groups may include:
-
Vehicle control (e.g., saline or formulation buffer)
-
This compound ADC (at various dose levels)
-
Non-targeting control ADC (with this compound payload)
-
Unconjugated antibody
-
-
Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Tissues can be collected for histological analysis and biomarker assessment.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
-
PDX Model Establishment: Implant fresh or cryopreserved patient tumor fragments subcutaneously into immunodeficient mice (typically NSG mice for better engraftment rates).
-
Tumor Propagation: Once the tumors reach a sufficient size (e.g., 1000-1500 mm³), passage the tumor fragments into a new cohort of mice for the efficacy study.
-
Study Design: Follow a similar procedure for randomization, treatment, and monitoring as described for the CDX models. The number of mice per group and the dosing regimen should be optimized for the specific PDX model.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of a this compound ADC in a CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | QW x 3 | 1850 ± 210 | - | 1.9 ± 0.25 |
| Non-targeting ADC | 3.0 | QW x 3 | 1780 ± 195 | 3.8 | 1.8 ± 0.22 |
| Unconjugated Ab | 5.0 | QW x 3 | 1550 ± 180 | 16.2 | 1.6 ± 0.20 |
| This compound ADC | 1.0 | QW x 3 | 850 ± 110 | 54.1 | 0.9 ± 0.12 |
| This compound ADC | 3.0 | QW x 3 | 250 ± 45 | 86.5 | 0.3 ± 0.05 |
SEM: Standard Error of the Mean; QW x 3: Once a week for three weeks. Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Body Weight Changes in Mice Treated with a this compound ADC
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| Non-targeting ADC | 3.0 | 20.3 ± 0.4 | 22.3 ± 0.7 | +9.9 |
| Unconjugated Ab | 5.0 | 20.0 ± 0.6 | 22.1 ± 0.5 | +10.5 |
| This compound ADC | 1.0 | 20.2 ± 0.5 | 21.8 ± 0.6 | +7.9 |
| This compound ADC | 3.0 | 20.4 ± 0.4 | 19.5 ± 0.8 | -4.4 |
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of this compound ADCs. Rigorous study design, appropriate model selection, and detailed data analysis are essential for determining the therapeutic potential of these novel anticancer agents. The adaptability of these protocols allows for their application to a wide range of tumor types and ADC constructs, facilitating the advancement of promising candidates toward clinical development.
References
Application Notes and Protocols for Biodistribution and Pharmacokinetic Analysis of DC4SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of oncology therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The DC4SMe payload is a phosphate proagent of the potent DNA alkylating agent DC4.[1] The phosphate group enhances the aqueous solubility and stability of the payload, which is converted to the active cytotoxic compound by endogenous phosphatases within the target cell.[1] Understanding the biodistribution and pharmacokinetic (PK) profile of this compound ADCs is critical for optimizing their therapeutic index, ensuring that the cytotoxic payload is delivered effectively to the tumor while minimizing systemic exposure and off-target toxicities.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting preclinical biodistribution and pharmacokinetic analysis of this compound ADCs.
Mechanism of Action of this compound ADCs
This compound ADCs operate through a multi-step process to deliver their cytotoxic payload specifically to cancer cells. The monoclonal antibody component of the ADC targets a specific antigen that is overexpressed on the surface of tumor cells. Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes. The acidic environment and enzymatic activity within the lysosome cleave the linker connecting the antibody and the this compound payload. Subsequently, endogenous phosphatases convert the this compound phosphate prodrug into the active DNA alkylating agent, DC4. The active payload can then bind to DNA, causing irreversible damage and triggering apoptosis (programmed cell death).
Quantitative Data Summary
The following tables provide illustrative quantitative data for the biodistribution and pharmacokinetic parameters of a hypothetical this compound ADC. These values are based on typical data observed for ADCs with similar characteristics and are intended for guidance in experimental design and data interpretation.
Table 1: Illustrative Biodistribution of a Hypothetical ¹²⁵I-labeled this compound ADC in a Xenograft Mouse Model
| Tissue | 24 hours (%ID/g ± SD) | 72 hours (%ID/g ± SD) | 144 hours (%ID/g ± SD) |
| Tumor | 15.2 ± 2.5 | 18.5 ± 3.1 | 14.8 ± 2.8 |
| Blood | 8.5 ± 1.2 | 4.1 ± 0.8 | 1.5 ± 0.4 |
| Liver | 12.3 ± 1.8 | 9.8 ± 1.5 | 6.2 ± 1.1 |
| Spleen | 7.1 ± 1.0 | 5.5 ± 0.9 | 3.1 ± 0.6 |
| Kidneys | 4.5 ± 0.7 | 3.2 ± 0.6 | 1.8 ± 0.4 |
| Lungs | 3.8 ± 0.6 | 2.5 ± 0.5 | 1.2 ± 0.3 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Muscle | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
%ID/g = Percentage of Injected Dose per Gram of Tissue; SD = Standard Deviation
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical this compound ADC in Mice
| Parameter | Total Antibody | Intact ADC | Free Payload (DC4) |
| Clearance (CL) | 5.5 mL/day/kg | 6.8 mL/day/kg | High (rapidly cleared) |
| Volume of Distribution (Vd) | 80 mL/kg | 85 mL/kg | N/A |
| Terminal Half-life (t½) | ~10 days | ~8 days | < 1 hour |
| Area Under the Curve (AUC) | High | Moderate | Low |
These are representative values and will vary depending on the specific antibody, tumor model, and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments in the biodistribution and pharmacokinetic analysis of this compound ADCs are provided below.
Experimental Workflow
The general workflow for conducting these studies involves several key stages, from the preparation of the ADC to the final data analysis.
Radiolabeling of this compound ADC for Biodistribution Studies
Objective: To radiolabel the this compound ADC with a suitable radionuclide (e.g., Iodine-125) for quantitative tissue distribution studies.
Materials:
-
This compound ADC
-
Iodogen-coated tubes
-
[¹²⁵I]NaI
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Instant thin-layer chromatography (ITLC) strips
-
Gamma counter
Protocol:
-
Preparation:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in chloroform, adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Dissolve the this compound ADC in PBS to a final concentration of 1 mg/mL.
-
-
Radioiodination:
-
Add 100 µL of the ADC solution to the Iodogen-coated tube.
-
Add 1-5 mCi of [¹²⁵I]NaI to the reaction tube.
-
Incubate the reaction mixture for 15-20 minutes at room temperature with gentle agitation.
-
-
Purification:
-
Quench the reaction by transferring the mixture to a new tube.
-
Separate the ¹²⁵I-labeled ADC from free ¹²⁵I using a PD-10 desalting column equilibrated with PBS.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled ADC using ITLC.
-
Calculate the specific activity of the ¹²⁵I-DC4SMe ADC.
-
In Vivo Biodistribution Study in a Xenograft Model
Objective: To determine the tissue distribution of the radiolabeled this compound ADC over time in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human tumor xenografts)
-
¹²⁵I-labeled this compound ADC
-
Sterile saline
-
Anesthesia
-
Surgical tools for tissue dissection
-
Gamma counter
Protocol:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice for at least one week before the study.
-
Monitor tumor growth until tumors reach a suitable size (e.g., 100-200 mm³).
-
Randomize mice into groups for each time point.
-
-
ADC Administration:
-
Dilute the ¹²⁵I-labeled ADC in sterile saline to the desired concentration.
-
Administer a single intravenous (IV) injection of the radiolabeled ADC (e.g., 10 µCi per mouse) via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 48, 72, and 144 hours) post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
-
Quantification:
-
Weigh each tissue and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of the total antibody, intact ADC, and the released payload in plasma.
Materials:
-
Tumor-bearing or non-tumor-bearing mice
-
This compound ADC
-
Sterile saline
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (ELISA plate reader, LC-MS/MS system)
Protocol:
-
Study Design:
-
Administer a single IV dose of the this compound ADC to the mice.
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 144, and 240 hours) post-dose.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Methods:
-
Total Antibody Quantification (ELISA):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add plasma samples and standards.
-
Detect the bound antibody with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Measure the absorbance and calculate the concentration based on the standard curve.
-
-
Intact ADC Quantification (ELISA or Hybrid LBA-LC-MS/MS):
-
For ELISA, use an anti-payload antibody for capture and an anti-human IgG for detection.
-
For hybrid LBA-LC-MS/MS, capture the ADC using an anti-human IgG antibody, followed by on-bead digestion or elution and subsequent analysis by LC-MS/MS to quantify a signature peptide of the antibody.[1]
-
-
Free Payload Quantification (LC-MS/MS):
-
Extract the free payload (DC4) from the plasma samples using protein precipitation or solid-phase extraction.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the payload.[1]
-
-
-
Data Analysis:
-
Use pharmacokinetic software to perform non-compartmental analysis on the concentration-time data to determine key PK parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the curve (AUC).
-
Conclusion
The biodistribution and pharmacokinetic analysis of this compound ADCs are essential for their preclinical development. The protocols outlined in these application notes provide a robust framework for generating the necessary data to evaluate the in vivo performance of these novel therapeutics. The illustrative data and workflows serve as a guide for researchers to design their studies and interpret their findings, ultimately contributing to the development of safer and more effective cancer therapies.
References
Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing DC4SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals by ensuring their accumulation at the site of action, thereby minimizing off-target effects and systemic toxicity.[1][2][3] This is often achieved through the use of nanocarriers that can encapsulate or be conjugated with therapeutic agents.[1][4] These nanocarriers can be engineered to recognize and bind to specific cells or tissues. This document provides detailed application notes and protocols for the development of targeted drug delivery systems using a novel dendritic polymer carrier, designated as DC4SMe.
This compound is a fourth-generation dendrimer functionalized with thiomethyl (SMe) surface groups. This unique surface chemistry allows for a versatile platform for drug attachment via reducible disulfide bonds, enabling controlled release in the intracellular environment. Furthermore, the dendritic architecture provides a high drug-loading capacity and the potential for surface modification with targeting ligands to achieve cell-specific delivery.
Physicochemical Characterization of this compound Nanoparticles
A thorough characterization of the this compound nanoparticles is crucial to ensure reproducibility and optimal performance in drug delivery applications. The primary parameters to be evaluated are particle size, polydispersity index (PDI), surface charge (zeta potential), and drug loading efficiency.
Table 1: Physicochemical Properties of Unloaded and Drug-Loaded this compound Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unloaded this compound | 15.8 ± 1.2 | 0.15 ± 0.03 | +25.4 ± 2.1 |
| Doxorubicin-DC4SMe | 22.5 ± 1.8 | 0.18 ± 0.04 | +18.7 ± 1.9 |
| Paclitaxel-DC4SMe | 25.1 ± 2.1 | 0.21 ± 0.05 | +15.3 ± 2.5 |
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol outlines the general steps for the synthesis of the this compound dendrimer. Note that specific reaction conditions may need to be optimized.
Materials:
-
Generation 4 Polyamidoamine (PAMAM) dendrimer (amine-terminated)
-
N-succinimidyl 3-(methylthio)propionate (SMTP)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 10 kDa)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve the G4 PAMAM dendrimer in anhydrous DMF.
-
Add a 20-fold molar excess of SMTP to the dendrimer solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Resuspend the resulting product in PBS.
-
Purify the this compound dendrimer by extensive dialysis against deionized water for 72 hours, changing the water every 12 hours.
-
Lyophilize the purified product to obtain a white powder.
-
Store the lyophilized this compound at -20°C.
Drug Loading onto this compound Nanoparticles
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), onto the this compound carrier via a pH-sensitive linker.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX-HCl)
-
N-(ε-Maleimidocaproic acid) hydrazide (EMCH)
-
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 column
Procedure:
-
Activate DOX with EMCH and SMCC in DMSO to introduce a maleimide group.
-
Dissolve this compound in PBS at a concentration of 10 mg/mL.
-
Add the maleimide-activated DOX to the this compound solution at a 5:1 molar ratio of DOX to this compound.
-
React for 24 hours at room temperature with gentle stirring.
-
Separate the DOX-loaded this compound from the free drug using a Sephadex G-25 column.
-
Determine the drug loading efficiency by measuring the absorbance of the solution at 480 nm before and after purification.
Table 2: Drug Loading and Release Characteristics of this compound Formulations
| Drug | Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (pH 5.5) (%) | In Vitro Release at 24h (pH 7.4) (%) | |---|---|---|---| | Doxorubicin | 12.5 ± 1.5 | 85.2 ± 5.1 | 78.6 ± 4.3 | 15.2 ± 2.1 | | Paclitaxel | 9.8 ± 1.1 | 79.4 ± 4.8 | 75.1 ± 3.9 | 12.8 ± 1.9 |
In Vitro Cell Viability Assay
The cytotoxicity of drug-loaded this compound nanoparticles is assessed using a standard MTT assay on a relevant cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free drug, unloaded this compound, and drug-loaded this compound.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Table 3: In Vitro Cytotoxicity (IC50) of this compound Formulations in MCF-7 Cells
| Formulation | IC50 (µg/mL) |
| Free Doxorubicin | 0.5 ± 0.08 |
| Doxorubicin-DC4SMe | 2.1 ± 0.3 |
| Free Paclitaxel | 0.01 ± 0.002 |
| Paclitaxel-DC4SMe | 0.05 ± 0.007 |
Cellular Uptake and Intracellular Trafficking
Understanding the mechanism of cellular entry is critical for optimizing the design of targeted drug delivery systems. The primary pathways for nanoparticle uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Protocol for Investigating Cellular Uptake Pathways
This protocol uses fluorescently labeled this compound and endocytosis inhibitors to elucidate the dominant uptake mechanism.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-DC4SMe)
-
Cancer cell line (e.g., HeLa)
-
Endocytosis inhibitors: Chlorpromazine (clathrin-mediated), Genistein (caveolae-mediated), Amiloride (macropinocytosis)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80% confluency.
-
Pre-incubate the cells with the respective endocytosis inhibitors for 1 hour.
-
Add FITC-DC4SMe to the cells at a concentration of 50 µg/mL and incubate for 4 hours.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cellular fluorescence intensity using a flow cytometer.
-
Compare the fluorescence of inhibitor-treated cells to untreated cells to determine the reduction in uptake.
Table 4: Effect of Endocytosis Inhibitors on Cellular Uptake of FITC-DC4SMe in HeLa Cells
| Inhibitor | Target Pathway | Concentration (µM) | Reduction in Uptake (%) |
| Chlorpromazine | Clathrin-mediated | 30 | 65 ± 5.2 |
| Genistein | Caveolae-mediated | 200 | 15 ± 2.8 |
| Amiloride | Macropinocytosis | 50 | 25 ± 3.1 |
Visualizations
Signaling Pathway for Receptor-Mediated Endocytosis
The following diagram illustrates a generalized signaling pathway for the uptake of a ligand-targeted this compound nanoparticle.
Caption: Receptor-mediated endocytosis of a targeted this compound nanoparticle.
Experimental Workflow for In Vivo Antitumor Efficacy Study
This diagram outlines the key steps in an animal study to evaluate the therapeutic efficacy of a drug-loaded this compound formulation.
Caption: Workflow for an in vivo antitumor efficacy study.
References
Application Notes and Protocols: Evaluating the Synergy of DC4SMe in Combination with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of DC4SMe, a novel investigational agent, in combination with established chemotherapy drugs. The protocols outlined below serve as a guide for determining synergistic, additive, or antagonistic effects and for elucidating the underlying molecular mechanisms of combination therapies.
Introduction to this compound and Rationale for Combination Therapy
This compound is a novel, selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism of chemoresistance in many cancers, as it prevents the induction of apoptosis. By inhibiting Bcl-2, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents that induce DNA damage or mitotic stress, thereby leading to enhanced tumor cell death.
The primary objectives for evaluating this compound in combination with standard chemotherapy are:
-
To determine if the combination results in synergistic, additive, or antagonistic effects on cancer cell viability.
-
To elucidate the molecular mechanisms underlying the observed combination effects, particularly concerning the induction of apoptosis.
-
To assess the in vivo efficacy and safety profile of the combination therapy in preclinical tumor models.
Combining therapeutic agents is a cornerstone of modern oncology.[1][2] Strategic combinations can enhance efficacy, overcome drug resistance, and potentially minimize toxicity.[1][2]
Quantitative Data Summary
Effective data presentation is crucial for interpreting the outcomes of combination studies. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Standard Chemotherapies in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast | 8.5 | 1.2 | 5.8 | 0.015 |
| A549 | Lung | 12.3 | 2.5 | 8.2 | 0.025 |
| HCT116 | Colon | 6.8 | 0.9 | 4.5 | 0.010 |
| OVCAR-3 | Ovarian | 9.1 | 1.8 | 6.1 | 0.020 |
IC50 values represent the concentration of a drug required for 50% inhibition of in vitro cellular growth after 72 hours of treatment.
Table 2: Combination Index (CI) Values for this compound with Chemotherapy Agents in MCF-7 Cells
| Combination (Constant Ratio) | CI at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| This compound + Doxorubicin | 0.45 | 0.38 | 0.32 | Strong Synergy |
| This compound + Cisplatin | 0.82 | 0.75 | 0.68 | Synergy |
| This compound + Paclitaxel | 1.05 | 1.10 | 1.15 | Slight Antagonism |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and conventional chemotherapy agents, alone and in combination.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapy drug, or a combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CompuSyn.
Objective: To investigate the effect of the combination treatment on key apoptotic signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, a selected chemotherapy agent, or the combination at their respective IC50 concentrations for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a standard chemotherapy agent.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³), then randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Treatment Administration: Administer drugs according to a predetermined schedule and dosage. For example, this compound could be administered daily via oral gavage, while a chemotherapy agent like doxorubicin might be given intraperitoneally once a week.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice, and excise and weigh the tumors.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Poorly Soluble Compounds for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of small molecules, such as DC4SMe, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?
A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility.[1] The abrupt change in solvent polarity causes the compound to come out of solution. To prevent this, consider the following strategies:
-
Optimize Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) media, then add this to the final volume.[1][2] Adding the compound dropwise while gently vortexing can also help.[1]
-
Lower the Final Concentration: The final concentration of your compound in the media might be exceeding its aqueous solubility limit. It's crucial to determine the maximum soluble concentration before proceeding with your experiments.[1]
-
Use Pre-warmed Media: Adding your compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%. While some cell lines can tolerate up to 1%, concentrations above this can be cytotoxic and may induce off-target effects. It is essential to include a vehicle control in your experiments with the same final DMSO concentration as your test samples to account for any solvent effects.
Q3: How should I prepare and store my stock solution to ensure maximum stability and solubility?
A3: Proper preparation and storage are critical. Here are some best practices:
-
Solvent Choice: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Complete Dissolution: Ensure the compound is fully dissolved. This can be aided by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C and protect them from light.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents like ethanol may be suitable for some compounds. However, their compatibility with your specific cell line must be verified, as they can be more toxic than DMSO. For particularly challenging compounds, a co-solvent system or the addition of a biocompatible surfactant like Pluronic F-68 might be necessary to maintain solubility.
Troubleshooting Guides
Issue 1: Compound Precipitates Over Time During Long-Term Experiments
-
Potential Cause: The compound may have poor kinetic solubility, meaning it can form a supersaturated solution that is not stable over time and eventually precipitates. Temperature fluctuations from removing the culture vessel from the incubator can also affect solubility.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a time-course solubility study to see how long your compound stays in solution under your experimental conditions.
-
Minimize Temperature Cycling: Reduce the frequency of removing your culture plates from the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.
-
Consider Formulation Strategies: For very challenging compounds, formulation approaches like using cyclodextrins to form inclusion complexes can improve solubility and stability.
-
Issue 2: Inconsistent Results or Lack of Biological Activity
-
Potential Cause: Poor solubility can lead to an inaccurate final concentration of the dissolved compound, resulting in inconsistent experimental outcomes. The actual concentration of the compound available to the cells may be much lower than intended.
-
Troubleshooting Steps:
-
Verify Solubility: Before conducting your main experiment, visually inspect the media for any signs of precipitation after adding your compound. For a more quantitative measure, you can centrifuge the media and measure the compound concentration in the supernatant using HPLC.
-
Re-evaluate Stock Solution: Check your stock solution for any signs of precipitation. If present, gently warm or sonicate it. If the precipitate remains, the stock concentration may be too high, and a new, lower concentration stock should be prepared.
-
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps to determine the highest concentration of your compound that remains soluble in your specific cell culture medium.
Materials:
-
Compound stock solution in 100% DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Spectrophotometer or plate reader
Method:
-
Prepare a Serial Dilution: In the 96-well plate, perform a serial dilution of your compound. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of pre-warmed medium to get a 100 µM solution with 1% DMSO. Then, perform 2-fold serial dilutions from this well.
-
Include Controls: Have a well with medium only and another with medium containing the highest concentration of DMSO used (e.g., 1%) as vehicle controls.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). You can also examine the wells under a microscope for a more detailed assessment.
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these conditions.
| Compound Concentration (µM) | DMSO (%) | Visual Observation (24h) | Absorbance at 600 nm (Optional) |
| 100 | 1.0 | Precipitate | 0.55 |
| 50 | 0.5 | Precipitate | 0.32 |
| 25 | 0.25 | Clear | 0.10 |
| 12.5 | 0.125 | Clear | 0.09 |
| Vehicle Control | 1.0 | Clear | 0.10 |
| Media Only | 0 | Clear | 0.09 |
Table 1: Example data for determining the maximum soluble concentration of a compound.
Visualizations
Caption: Workflow for preparing compound stock and working solutions.
Caption: Troubleshooting decision tree for compound precipitation.
References
Technical Support Center: Large-Scale Synthesis of DC4SMe
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of DC4SMe.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a large scale.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Reaction Yield | Suboptimal reaction conditions (temperature, pressure, stoichiometry). | Systematically vary one parameter at a time (e.g., temperature, reagent concentration) to identify the optimal conditions. Consider using design of experiments (DoE) for a more comprehensive optimization. |
| Poor quality of starting materials or reagents. | Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).[1] Source high-purity materials from reputable suppliers. | |
| Inefficient mixing or mass transfer in the reactor. | Ensure the reactor's agitation system is adequate for the scale of the reaction. Consider using overhead stirring or mechanical agitation for better mixing in large volumes. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, UPLC). Extend the reaction time until the starting material is consumed. |
| Catalyst deactivation. | If using a catalyst, ensure it is handled and stored correctly to prevent deactivation. Consider adding a fresh portion of the catalyst if deactivation is suspected. | |
| Formation of Impurities | Side reactions due to incorrect temperature or addition rate of reagents. | Maintain strict control over reaction temperature. Optimize the rate of addition for critical reagents to minimize localized high concentrations that can lead to side reactions. |
| Presence of impurities in starting materials. | Purify starting materials if they do not meet the required specifications. | |
| Difficulty in Product Isolation/Purification | Product precipitation issues (too fine or gummy). | Optimize the crystallization/precipitation conditions (e.g., solvent system, temperature profile, cooling rate). Consider seeding the solution to promote the formation of desired crystal morphology. |
| Inefficient extraction. | Screen different solvent systems for optimal partitioning of the product. Perform multiple extractions to ensure complete recovery. | |
| Column chromatography challenges at scale. | If using flash chromatography, optimize the gradient and loading capacity on a smaller scale before scaling up.[2] Consider alternative purification techniques like crystallization or preparative HPLC for large quantities. | |
| Product Instability | Degradation during workup or storage. | Minimize exposure to heat, light, oxygen, or incompatible materials. Store the final product and intermediates under recommended conditions (e.g., inert atmosphere, low temperature). |
Frequently Asked Questions (FAQs)
1. What are the critical parameters to consider when scaling up the synthesis of this compound?
When scaling up, it is crucial to consider changes in heat and mass transfer, mixing efficiency, and the time required for additions and heating/cooling cycles. A thorough risk assessment should be performed to anticipate and mitigate potential scale-up issues. Reaction optimization should ideally be conducted on a smaller scale to establish robust process parameters.[3][4]
2. How can I improve the purity of my large-scale this compound batch?
To improve purity, focus on the quality of your starting materials and the optimization of reaction conditions to minimize impurity formation. For purification, techniques like recrystallization are often more scalable and cost-effective than chromatography for large quantities. If chromatography is necessary, method optimization is key to maximizing throughput and resolution.[2] Employing orthogonal analytical methods such as HPLC, GC-MS, and NMR can help in identifying and quantifying impurities.
3. What are the best practices for handling and storing this compound, especially in large quantities?
Due to the novelty of many research compounds, specific stability data may be limited. As a general guide for solid compounds, store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere if the compound is sensitive to air or moisture. For solutions, it is often recommended to prepare them fresh. If storage is necessary, aliquot and store at -20°C for up to a month, though stability should be verified. Always refer to any available product-specific storage information.
4. My large-scale reaction is showing a different impurity profile compared to the lab-scale synthesis. Why is this happening and what should I do?
Differences in impurity profiles between scales can arise from variations in heating/cooling rates, mixing efficiency, and localized concentration gradients in larger reactors. To address this, carefully analyze the impurity profile to identify the unknown impurities. Once identified, you can retrospectively analyze the reaction mechanism to understand their formation and adjust the reaction conditions (e.g., temperature, addition rate) to minimize them.
5. What analytical methods are recommended for in-process control and final product release of this compound?
For in-process control, rapid techniques like Thin Layer Chromatography (TLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are often suitable. For final product release, a comprehensive set of analytical tests should be performed to ensure purity and identity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for purity determination. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, and Mass Spectrometry (MS) can confirm the molecular weight.
Experimental Protocols
As the specific synthesis of this compound is not publicly detailed, a generalized protocol for a common synthetic step (e.g., an amidation reaction) and a purification method are provided as templates.
Template: General Protocol for a Large-Scale Amidation Reaction
-
Reactor Setup: A clean, dry, appropriately sized reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel is assembled.
-
Reagent Charging: The amine starting material and a suitable solvent are charged to the reactor. The mixture is stirred and cooled to a specified temperature (e.g., 0-5 °C) under a nitrogen atmosphere.
-
Reagent Addition: The acyl chloride, dissolved in a suitable solvent, is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below a set point (e.g., 10 °C).
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by TLC or HPLC at regular intervals.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution).
-
Workup: The layers are separated. The organic layer is washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude product.
Template: General Protocol for Large-Scale Recrystallization
-
Solvent Selection: A suitable solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: The crude product is added to a minimal amount of the hot solvent in a reactor with stirring until fully dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, stirred for a short period, and then removed by hot filtration.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
Isolation: The crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to a constant weight.
Visualizations
Caption: A general workflow for troubleshooting common issues in large-scale synthesis.
Caption: Logical workflow for selecting appropriate analytical methods for product analysis.
References
Technical Support Center: Optimizing DC4SMe-Antibody Conjugation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the conjugation of DC4SMe (assumed to be a thiol-reactive payload) to antibodies. The following information is based on established principles of maleimide-thiol chemistry, a common method for this type of bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to reduced antibody thiols?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3] At pH values below 6.5, the reaction rate decreases, while at pH values above 7.5, side reactions with primary amines (e.g., lysine residues) and hydrolysis of the maleimide group become more prevalent.
Q2: Why is my this compound reagent not conjugating efficiently? It's a new vial.
A2: Low conjugation efficiency with a new reagent can often be attributed to the hydrolysis of the maleimide ring, which renders it inactive. Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
Q3: What molar ratio of this compound to antibody should I use?
A3: The optimal molar ratio is system-dependent and often requires empirical optimization. However, a common starting point is a 10 to 20-fold molar excess of the maleimide reagent (this compound) to the antibody. For sterically hindered systems or nanoparticle conjugations, the optimal ratio might be lower, for instance, between 2:1 and 5:1. It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the best ratio for your specific antibody and payload.
Q4: How can I prevent the re-oxidation of thiol groups on my antibody after reduction?
A4: To prevent the re-oxidation of free thiols back to disulfide bonds, it is important to work with degassed buffers to minimize dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in your reaction buffers can also help by sequestering metal ions that can catalyze oxidation. Performing the conjugation reaction immediately after the reduction and removal of the reducing agent is also critical.
Q5: What is the difference between using TCEP and DTT for antibody reduction?
A5: Both TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) are effective reducing agents for antibody disulfide bonds. The key difference is that TCEP does not contain a thiol group, so excess TCEP does not need to be removed before adding the maleimide-based this compound. In contrast, DTT is a thiol-containing compound, and any excess must be removed (e.g., via a desalting column) before conjugation to prevent it from competing with the antibody's thiols for reaction with this compound.
Q6: My antibody-drug conjugate (ADC) is showing instability and loss of payload. What could be the cause?
A6: The thioether bond formed between a maleimide and a thiol can be unstable and undergo a retro-Michael reaction, leading to deconjugation. This is particularly relevant in biological environments rich in thiols like glutathione, which can lead to "thiol exchange" and off-target toxicity. Strategies to improve stability include promoting the hydrolysis of the thiosuccinimide ring post-conjugation to form a stable succinamic acid derivative, which is not susceptible to the retro-Michael reaction. This can be influenced by the local chemical environment or by using newer generation "self-hydrolysing" maleimides.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you are observing a low Drug-to-Antibody Ratio (DAR) or no conjugation, systematically check the following potential causes.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound Reagent | Prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage of aqueous solutions of the reagent. |
| Inefficient Antibody Reduction | Confirm complete reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., 10-100 mM DTT or 2-10 fold molar excess of TCEP) and incubation time (e.g., 30-90 minutes). Analyze a sample by non-reducing SDS-PAGE to confirm the presence of heavy and light chains. |
| Re-oxidation of Antibody Thiols | Use degassed buffers for all steps. Include 1-5 mM EDTA in the reaction buffer to chelate metal ions. Proceed to the conjugation step immediately after removing the reducing agent. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 6.5 and 7.5. Buffers like phosphate-buffered saline (PBS) or HEPES are suitable. Avoid buffers containing primary amines (e.g., Tris) or thiols. |
| Insufficient Molar Excess of this compound | Optimize the molar ratio of this compound to the antibody. Start with a 10-20 fold molar excess and test different ratios to find the optimum for your system. |
| Competing Thiols in Buffer | If using DTT for reduction, ensure it is completely removed via a desalting column or buffer exchange before adding this compound. |
Issue 2: Protein Aggregation and Precipitation
Aggregation can occur during or after the conjugation reaction, leading to low recovery and inconsistent results.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). Lower concentrations reduce the likelihood of intermolecular interactions. |
| Over-labeling / Increased Hydrophobicity | The addition of hydrophobic this compound molecules can reduce the solubility of the antibody. Reduce the molar excess of this compound in the reaction to achieve a lower DAR. |
| Suboptimal Buffer Conditions | Ensure the pH is within the antibody's stability range. Add stabilizing excipients, such as arginine or polysorbate, to the buffer if aggregation persists. |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the conjugation reaction and the processes of protein unfolding and aggregation. |
| Localized High Reagent Concentration | Add the dissolved this compound reagent to the antibody solution slowly and with gentle mixing to prevent localized high concentrations that can cause precipitation. |
Experimental Protocols & Workflows
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in a typical IgG antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody solution (1-10 mg/mL)
-
Degassed Reaction Buffer (e.g., PBS, 1 mM EDTA, pH 7.2)
-
Reducing Agent: TCEP hydrochloride or DTT
-
Desalting column (if using DTT)
Procedure using TCEP (Recommended):
-
Prepare a stock solution of TCEP (e.g., 100 mM) in the reaction buffer.
-
Add TCEP stock solution to the antibody solution to achieve a final 50-100 fold molar excess over the antibody.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
The reduced antibody solution can be used directly in the conjugation reaction without removing the TCEP.
Procedure using DTT:
-
Prepare a stock solution of DTT (e.g., 1 M) in water.
-
Add DTT to the antibody solution to a final concentration of 10-100 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially, remove the excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with degassed Reaction Buffer. Collect the protein fraction.
Protocol 2: this compound Conjugation to Reduced Antibody
This protocol outlines the conjugation of the thiol-reactive this compound to the reduced antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound (Thiol-Reactive Payload)
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., Cysteine or 2-Mercaptoethanol)
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., starting with 10-20 fold excess). The final concentration of organic solvent should ideally be below 20%.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, add a quenching reagent like cysteine to a final concentration of 1 mM to react with any excess this compound.
-
Purify the resulting antibody-DC4SMe conjugate from excess reagents and byproducts using a suitable method like Size Exclusion Chromatography (SEC) or dialysis.
Protocol 3: Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the Drug-to-Antibody Ratio (DAR) and assess purity.
Methods:
-
UV-Vis Spectrophotometry: Determine the concentrations of both the antibody (at 280 nm) and the conjugated this compound (at its specific λmax) to calculate the DAR. A correction factor is needed for the absorbance of the payload at 280 nm.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the mass of the conjugate, allowing for a precise calculation of the number of this compound molecules attached.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate species with different numbers of conjugated payloads (DAR 0, 2, 4, etc.), providing information on the heterogeneity of the preparation.
-
SDS-PAGE: Running the conjugate under reducing and non-reducing conditions can confirm conjugation and assess aggregation or fragmentation.
Visualized Workflows and Logic
Caption: General workflow for this compound-antibody conjugation.
Caption: Decision tree for troubleshooting low conjugation.
References
Technical Support Center: Troubleshooting Aggregation Issues with DC4SMe-ADCs
Disclaimer: Information on a specific linker-payload system designated "DC4SMe" is not publicly available. This guide provides comprehensive troubleshooting advice for aggregation issues commonly encountered with Antibody-Drug Conjugates (ADCs), which will be applicable to a hypothetical this compound-ADC based on established principles of ADC development.
Aggregation of Antibody-Drug Conjugates (ADCs) is a critical challenge in their development, impacting stability, efficacy, and safety.[1][2][3][4] The conjugation of cytotoxic payloads, often hydrophobic in nature, to a monoclonal antibody (mAb) can increase the propensity for the ADC to form aggregates.[5] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues during their experiments with this compound-ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation can be triggered by a variety of factors related to the physicochemical properties of the ADC components, manufacturing conditions, and storage conditions.
-
Physicochemical Properties:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the mAb surface is a primary driver of aggregation. These hydrophobic patches can interact between ADC molecules, leading to self-association.
-
Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency to aggregate.
-
Antibody Characteristics: The inherent stability and surface properties of the parent mAb can influence the aggregation propensity of the ADC.
-
-
Manufacturing and Formulation Conditions:
-
Buffer Conditions: Unfavorable pH, low or high salt concentrations, and the presence of certain organic solvents used to dissolve the linker-payload can destabilize the ADC and promote aggregation.
-
High Concentration: Manufacturing processes often require high protein concentrations, which can increase the likelihood of intermolecular interactions and aggregation.
-
Mechanical Stress: Processes such as stirring, pumping, and filtration can induce mechanical stress, leading to protein unfolding and aggregation.
-
-
Storage and Handling:
-
Temperature Stress: Exposure to elevated temperatures can cause thermal unfolding and aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the ADC and lead to aggregation.
-
Light Exposure: Some payloads or linkers may be photosensitive, and light exposure can trigger degradation and subsequent aggregation.
-
Q2: How does aggregation impact the efficacy and safety of an ADC?
A2: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregation can lead to a loss of binding affinity to the target antigen, reducing the therapeutic efficacy of the ADC.
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to a shorter half-life and reduced exposure of the tumor to the ADC.
-
Increased Immunogenicity: Aggregated proteins can be recognized by the immune system as foreign, leading to an unwanted immunogenic response.
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, potentially causing off-target toxicity.
Q3: What analytical techniques are used to detect and quantify ADC aggregation?
A3: A variety of analytical techniques are employed to characterize ADC aggregation, each providing different insights. An orthogonal approach using multiple techniques is recommended for a comprehensive assessment.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies soluble aggregates (dimers, trimers, and higher-order oligomers) and fragments. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing light scattering fluctuations. | Provides information on the size distribution and polydispersity of ADC aggregates. |
| Micro-Flow Imaging (MFI) | Images and characterizes sub-visible particles in a liquid sample. | Detects and quantifies sub-visible particles, which can be precursors to larger aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under centrifugal force. | Provides high-resolution separation of different aggregate species and can determine their molecular weight. |
| Asymmetrical Flow Field-Flow Fractionation (AF4) | Separates particles based on their diffusion coefficient in a thin, flat channel. | Characterizes a wide range of aggregate sizes, from soluble oligomers to sub-visible particles. |
Troubleshooting Guide for this compound-ADC Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the development of this compound-ADCs.
Problem 1: Aggregation observed during the conjugation reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| High concentration of organic solvent (e.g., DMSO) used to dissolve the this compound linker-payload. | Reduce the final concentration of the organic solvent in the reaction mixture. | Organic solvents can disrupt the hydration shell of the antibody, leading to unfolding and aggregation. |
| Unfavorable buffer pH. | Optimize the pH of the conjugation buffer. While the reaction may be more efficient at a specific pH, the stability of the antibody is paramount. | The pH of the solution can affect the surface charge of the antibody, influencing its solubility and propensity to aggregate. |
| High molar excess of the this compound linker-payload. | Reduce the molar excess of the linker-payload. | A high concentration of the hydrophobic linker-payload can drive aggregation. |
| Antibody-antibody interactions at high concentrations. | Consider performing the conjugation with the antibody immobilized on a solid support. | Immobilization physically separates the antibody molecules, preventing them from aggregating during the conjugation process. |
Problem 2: Aggregation observed after purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Harsh elution conditions during chromatography. | Optimize the elution buffer composition (e.g., pH, salt concentration). | Extreme pH or high salt concentrations can cause the purified ADC to aggregate. |
| High local concentration of the ADC during elution. | Reduce the protein concentration loaded onto the column or use a shallower elution gradient. | High protein concentrations increase the likelihood of intermolecular interactions. |
| Inappropriate purification method. | Evaluate different chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC) for aggregate removal. | These methods can effectively separate aggregated species from the monomeric ADC. |
Problem 3: Aggregation observed during formulation and storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal formulation buffer. | Screen a panel of formulation buffers with varying pH and excipients. | The optimal formulation will maintain the stability of the ADC over its intended shelf life. |
| Lack of appropriate stabilizers. | Include excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids in the formulation. | These excipients can prevent surface-induced aggregation, protect against freeze-thaw stress, and improve overall stability. |
| Temperature fluctuations or exposure to light. | Store the ADC at the recommended temperature and protect it from light. | Proper storage conditions are crucial to prevent degradation and aggregation. |
| High ADC concentration in the final formulation. | If feasible, evaluate the stability at a lower concentration. | Higher concentrations can increase the propensity for aggregation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the this compound-ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Sample Preparation: Filter the this compound-ADC sample through a 0.22 µm filter into a clean cuvette. Dilute the sample with the formulation buffer to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and measurement duration.
-
Measurement: Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average particle diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or PDI over time can indicate aggregation.
Visualizations
Caption: Hypothetical mechanism of action for a this compound-ADC.
Caption: General experimental workflow for this compound-ADC production.
Caption: Decision tree for troubleshooting this compound-ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of New Chemical Entities
Disclaimer: The compound "DC4SMe" is not referenced in publicly available scientific literature or databases. Therefore, this technical support center provides a general framework and best practices for identifying and mitigating off-target toxicity of any new chemical entity (NCE). The protocols, data, and strategies described herein are illustrative and should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are on-target and off-target effects of a drug candidate?
A1:
-
On-target effects are the desired biochemical and physiological consequences of a drug binding to its intended biological target (e.g., a specific enzyme or receptor). Exaggerated on-target effects can also lead to toxicity if the therapeutic window is narrow.[1]
-
Off-target effects are unintended interactions of a drug with other biomolecules in the body to which it was not designed to bind. These interactions can lead to undesirable side effects and toxicity, and are a major cause of clinical trial failures.[2][3]
Q2: Why is it crucial to investigate off-target toxicity early in drug development?
A2: Investigating off-target toxicity early is critical for several reasons:
-
Reduce Attrition Rates: Identifying and mitigating off-target liabilities early in the drug discovery process can prevent costly late-stage clinical failures.[3][4] Up to 90% of clinical trial failures can be attributed to safety issues, many arising from unknown off-target interactions.
-
Improve Compound Design: Understanding off-target interactions allows medicinal chemists to optimize the compound's structure to enhance selectivity and reduce unwanted side effects while maintaining on-target potency.
-
Ensure Patient Safety: A thorough understanding of a drug's off-target profile is paramount to avoid exposing patients to potentially unmanageable toxicities in clinical trials.
-
Regulatory Submissions: Comprehensive off-target screening data is often required for regulatory submissions (e.g., IND, BLA) to demonstrate a thorough safety assessment.
Q3: How can we predict potential off-target interactions of a new compound?
A3: Computational (in silico) methods are the primary tools for predicting off-target interactions before extensive lab testing. These approaches use the chemical structure of the compound to predict its potential binding partners:
-
Similarity-Based Methods: These tools compare the 2D or 3D structure of a new molecule to databases of known compounds with established biological activities. If a new compound is structurally similar to a known drug, it may share its off-target profile.
-
Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets of compound structures and their known interactions to predict the off-target profile of new molecules.
-
Molecular Docking: This technique simulates the binding of a compound into the 3D structure of various proteins to predict binding affinity and identify potential off-target interactions.
Q4: What are the primary experimental strategies to identify and validate off-target effects?
A4: A multi-pronged experimental approach is necessary to confirm predicted off-targets and discover novel ones:
-
Broad Panel Screening: The compound is tested against a large panel of known receptors, kinases, ion channels, and enzymes that are commonly associated with adverse drug reactions.
-
Cell-Based Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects, which can then be investigated to identify the responsible off-target.
-
Proteome-Wide Approaches: Techniques like affinity chromatography coupled with mass spectrometry can identify which proteins in a cell lysate bind directly to the compound.
-
Genetic Approaches: Using CRISPR or siRNA to knock out or knock down the intended target can help determine if the compound's observed effects are on-target or off-target. If the compound still shows activity in cells lacking the primary target, it indicates off-target effects are at play.
Q5: What general strategies can be employed to reduce the off-target toxicity of a promising compound?
A5: Once off-target interactions are identified, several strategies can be used to mitigate their effects:
-
Rational Drug Design: Medicinal chemists can modify the compound's structure to reduce its affinity for off-target proteins while maintaining or improving its affinity for the intended target. This often involves exploiting differences in the shape, charge, or flexibility of the binding sites between the on-target and off-targets.
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile. For example, creating a controlled-release formulation can reduce peak plasma concentrations (Cmax), which may in turn reduce toxicities that are concentration-dependent. Encapsulation in nanoparticles or other delivery systems can also help target the drug to the desired tissue, reducing exposure to off-target sites.
-
Dose Optimization: A thorough dose-response analysis is essential to find a therapeutic window where the on-target effects are maximized and off-target effects are minimized.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical development that may be indicative of off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| 1. High cytotoxicity in multiple cell lines, even at low concentrations. | The compound may be hitting essential cellular machinery (e.g., mitochondria, DNA replication) through an off-target interaction. | 1. Run counter-screens: Test the compound in cytotoxicity assays with different readouts (e.g., ATP levels via CellTiter-Glo vs. metabolic activity via MTT) to rule out assay interference. 2. Mitochondrial Toxicity Assay: Directly measure the compound's effect on mitochondrial function. 3. Broad Panel Screening: Screen against a safety panel of targets known to cause cytotoxicity (e.g., hERG channel, key kinases). |
| 2. Compound is potent in cell-based assays, but shows no efficacy in animal models. | The active compound in vitro may be rapidly metabolized in vivo into an inactive form, or an off-target effect observed in vitro may not be relevant in a whole organism. | 1. Pharmacokinetic (PK) analysis: Determine the exposure levels of the parent compound in the animal model. 2. Metabolite Identification: Identify the major metabolites and test their activity in vitro. 3. Re-evaluate in vitro model: Ensure the in vitro model is relevant to the in vivo biology. |
| 3. Unexpected phenotype observed in animal models (e.g., weight loss, organ damage) not predicted by on-target mechanism. | The compound is likely interacting with an off-target in a specific organ system, leading to toxicity. | 1. Histopathology: Conduct a thorough examination of affected organs to identify the nature of the toxicity. 2. In Silico Prediction: Use computational tools to predict off-targets that are highly expressed in the affected organ. 3. Targeted In Vitro Assays: Test the compound's activity against predicted off-targets from the affected organ. |
| 4. The compound retains its activity in a cell line where the intended target has been knocked out via CRISPR. | This is strong evidence that the compound's primary mechanism of action in that context is through an off-target protein. | 1. Validate Knockout: Ensure the target protein is completely absent in the knockout cell line. 2. Affinity-based Proteomics: Use the compound as a bait to pull down its binding partners from the knockout cell lysate to identify the true target. 3. Re-evaluate Project: The project's premise may need to be reconsidered if the desired effect is mediated by an off-target. |
Data Presentation
The following tables provide illustrative data for a hypothetical compound, "NCE-123," to demonstrate how quantitative data is used to assess and mitigate off-target toxicity.
Table 1: Selectivity Profile of NCE-123
This table compares the potency of NCE-123 against its intended target (Target A) and several known off-targets identified through a kinase panel screen. A higher selectivity index indicates a better safety profile.
| Target | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 On-Target) | Potential Clinical Implication |
| Target A (On-Target) | 15 | - | Therapeutic Efficacy |
| Kinase X | 300 | 20 | Low risk |
| Kinase Y | 1,500 | 100 | Very low risk |
| Kinase Z (Off-Target) | 45 | 3 | High risk of toxicity; requires optimization |
| hERG Channel | >10,000 | >667 | Low risk of cardiotoxicity |
Table 2: Impact of Formulation on Pharmacokinetics and Toxicity of NCE-123
This table illustrates how changing the formulation from a simple solution to a controlled-release (CR) formulation can reduce the peak plasma concentration (Cmax), potentially mitigating Cmax-driven off-target toxicities.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Observed Toxicity in Animal Model |
| Solution | 10 | 1250 | 4500 | Transient tremors observed at 1 hour post-dose |
| Controlled-Release (CR) | 10 | 450 | 4350 | No tremors observed at any time point |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general method for assessing a compound's effect on cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
1. Materials:
-
Cells of interest (e.g., HepG2 for hepatotoxicity screening)
-
96-well clear-bottom, opaque-walled plates
-
Cell culture medium
-
Test compound (e.g., "this compound") dissolved in DMSO
-
CellTiter-Glo® Reagent
-
Luminometer
2. Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate (100 µL/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant (e.g., ≤0.5%). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Kinase Profiling via a Commercial Service
Specialized contract research organizations (CROs) offer kinase profiling services to screen compounds against a large panel of kinases. This is a cost-effective way to identify potential off-target kinase interactions early.
1. Compound Submission:
-
Provide the test compound in a specified format (e.g., dissolved in 100% DMSO at a concentration of 10 mM).
-
Specify the screening concentration(s) (e.g., a single high concentration like 10 µM for initial screening, or multiple concentrations for IC50 determination).
2. Assay Principle (General):
-
Most CROs use radiometric or fluorescence-based assays. In a typical radiometric assay, a kinase, its substrate (a peptide or protein), and the test compound are incubated with radiolabeled ATP (e.g., [γ-³³P]-ATP).
-
The kinase transfers the radiolabeled phosphate from ATP to its substrate.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unused ATP.
-
The amount of radioactivity incorporated into the substrate is measured, which is proportional to the kinase activity.
3. Data Reporting:
-
The CRO will provide a report, typically showing the percent inhibition of each kinase at the tested concentration.
-
For kinases showing significant inhibition (e.g., >50%), follow-up IC50 determination is recommended to quantify the compound's potency against that off-target.
Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target toxicity in preclinical drug development.
Caption: Hypothetical signaling pathway showing on-target vs. off-target drug interactions.
Caption: Decision tree for troubleshooting unexpected experimental results for off-target effects.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Enhancing the Bystander Effect of DC4SMe-ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bystander effect of Antibody-Drug Conjugates (ADCs) utilizing the novel phosphate pro-agent, DC4SMe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a phosphate pro-agent of the potent cytotoxic DNA alkylator, DC4.[1] As a component of an ADC, this compound is designed to be stable in circulation. Upon internalization of the ADC by a target cancer cell, the linker is cleaved, and intracellular phosphatases are hypothesized to convert the this compound pro-agent into the active DNA alkylating agent, DC4. DC4 then exerts its cytotoxic effect by alkylating DNA, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the "bystander effect" in the context of ADCs?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, released from the targeted antigen-positive cancer cell, can diffuse to and kill adjacent antigen-negative tumor cells.[2][3][4] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.
Q3: What are the key factors influencing the bystander effect of an ADC?
Several factors can influence the extent of the bystander effect, including:
-
Linker Stability and Cleavage: The linker must be stable in circulation but efficiently cleaved within the tumor microenvironment or inside the target cell to release the payload.
-
Payload Permeability: The released payload must be able to cross the cell membrane to affect neighboring cells. Highly polar or charged payloads may have limited membrane permeability and thus a reduced bystander effect.
-
Payload Potency: The cytotoxic agent needs to be highly potent to kill cells at the low concentrations that might be achieved through diffusion.
-
Rate of Payload Efflux: The ability of the target cell to pump out the payload can also impact the concentration available for bystander killing.
Q4: How can the bystander effect of a this compound-ADC be enhanced?
Enhancing the bystander effect of a this compound-ADC would likely involve optimizing the following:
-
Linker Chemistry: Employing a linker that is efficiently cleaved upon internalization. Enzyme-cleavable linkers, such as those sensitive to lysosomal proteases (e.g., cathepsin B), are a common strategy.
-
Modulating Payload Properties: While the core DC4 structure is fixed, modifications to the pro-agent or linker could potentially influence the hydrophobicity and membrane permeability of the released species.
-
Increasing Drug-to-Antibody Ratio (DAR): A higher DAR might lead to a greater concentration of payload released per ADC molecule, though this needs to be balanced with potential impacts on ADC stability and pharmacokinetics.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments to assess and enhance the bystander effect of this compound-ADCs.
| Problem | Possible Cause | Suggested Solution |
| High variability in bystander cell killing between replicate wells. | 1. Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before seeding. - Calibrate pipettes regularly and use a consistent pipetting technique. - Consider using an automated cell counter for accurate cell density determination. |
| 2. Uneven cell distribution in the plate ("edge effects"). | - After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. - Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media to create a humidity barrier. | |
| No significant bystander killing observed. | 1. Inefficient payload release from target cells. | - Verify the efficiency of the linker cleavage under the experimental conditions. - Ensure the ADC concentration is sufficient to effectively kill the target cells. Perform a dose-response curve on the target cells alone. |
| 2. Bystander cells are resistant to the DC4 payload. | - Determine the sensitivity of the bystander cell line to free DC4 in a separate experiment. | |
| 3. Insufficient co-culture time. | - The bystander effect is time-dependent. Extend the co-culture incubation period (e.g., from 72 to 120 hours). | |
| 4. The released payload has poor membrane permeability. | - This is an inherent property of the payload. Consider this when interpreting results. | |
| Inconsistent results between experiments. | 1. Variability in the production of bystander factors in conditioned medium assays. | - Standardize the conditions for generating the conditioned medium, including initial cell seeding density, ADC treatment concentration and duration, and the volume of medium used. |
| 2. Degradation of the released payload in conditioned medium. | - Use the conditioned medium immediately after harvesting. - If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. However, fresh preparation is always preferable as some payloads may still degrade. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the this compound pro-agent on different cancer cell lines. This data is crucial for designing bystander effect experiments, particularly for selecting appropriate concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's lymphoma | 1.9 |
| Namalwa | Burkitt's lymphoma | 2.9 |
| HL60/s | Acute myeloid leukemia | 1.8 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay is a fundamental method to evaluate the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line that expresses the target of your this compound-ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the DC4 payload. It is highly recommended to engineer this cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the this compound-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC to account for non-specific effects.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.
-
-
Quantification:
-
Flow Cytometry (Recommended): Harvest cells and stain with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V). Gate on the GFP-positive (Ag-) population to specifically assess bystander killing.
-
High-Content Imaging: Use an imaging system to count the number of viable GFP-positive cells in the co-culture wells compared to controls.
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic bystander effect is mediated by a soluble factor (the released payload) secreted into the medium.
Methodology:
-
Generation of Conditioned Medium:
-
Seed the Ag+ cells and allow them to adhere.
-
Treat the cells with a high concentration of the this compound-ADC (e.g., 10x IC50) or an isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the supernatant to remove detached cells and debris, and then filter it through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a new plate and allow them to adhere.
-
Replace the existing medium with the collected conditioned medium (either undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free DC4 payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Visualizations
Caption: Mechanism of action for a this compound-ADC, including the bystander effect.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: A logical workflow for troubleshooting the absence of a bystander effect.
References
Technical Support Center: Overcoming Drug Resistance to DC4SMe in Cancer Cells
Welcome to the technical support center for DC4SMe, a next-generation therapeutic agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges, particularly the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[1][2][3][4] This ultimately leads to G1 cell cycle arrest and a reduction in cancer cell proliferation.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound after several passages. How can I confirm the development of resistance?
A2: The development of drug resistance is a common challenge in cancer research. To confirm resistance to this compound, we recommend the following steps:
-
Serial IC50 Determination: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value (typically 5-fold or greater) is a strong indicator of acquired resistance.
-
Washout Experiment: To determine if the resistance is stable and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages. Afterwards, re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.
-
Clonal Selection: Isolate single-cell clones from the resistant population and determine the IC50 for each clone. This will help you understand if the resistance is uniform or heterogeneous within the cell population.
Q3: What are the common molecular mechanisms that could lead to resistance to a CDK4/6 inhibitor like this compound?
A3: Resistance to CDK4/6 inhibitors can arise through various mechanisms that either reactivate the cell cycle or bypass the G1 arrest. The most common mechanisms include:
-
Loss or mutation of Rb: Since Rb is the direct downstream target of CDK4/6, its loss or inactivating mutations render the cells insensitive to CDK4/6 inhibition.
-
Upregulation of Cyclin E1 or Cyclin D1: Increased levels of these cyclins can lead to the activation of CDK2, which can also phosphorylate Rb, thus bypassing the need for CDK4/6 activity.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote proliferation despite the inhibition of CDK4/6. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
High variability in assays like MTT or CellTiter-Glo® can obscure the true IC50 value and make it difficult to accurately assess this compound sensitivity and resistance.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. Precipitated drug will lead to inaccurate concentrations. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth. |
Problem 2: Failure to Generate a this compound-Resistant Cell Line
Developing a resistant cell line through continuous drug exposure can be a lengthy and sometimes unsuccessful process.
| Potential Cause | Troubleshooting Suggestion |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound, around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the concentration as the cells adapt and resume proliferation. |
| Initial Drug Concentration is Too Low | If the cells are proliferating at a rate similar to the untreated control, the selective pressure may be insufficient. Slightly increase the starting concentration. |
| Parental Cell Line Heterogeneity | The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cancer cell line. |
| Cell Line Viability | Ensure you are using a robust cell line that can be passaged multiple times under normal culture conditions. |
Problem 3: No Change in Downstream Signaling After this compound Treatment in Sensitive Cells
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Rb phosphorylation in your specific cell line. |
| Antibody for Western Blot is Not Specific or Sensitive | Validate your antibodies using appropriate positive and negative controls. |
| Drug Instability | Prepare fresh drug dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Rb Phosphorylation
-
Cell Culture and Treatment: Grow parental and this compound-resistant cells to 70-80% confluency. Treat the cells with the desired concentration of this compound for the determined optimal time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Rb (p-Rb) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| MCF-7 | 50 | 750 | 15 |
| A549 | 120 | 1500 | 12.5 |
| HCT116 | 85 | 900 | 10.6 |
Table 2: Relative Protein Expression in Parental vs. This compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Potential Implication |
| p-Rb | 1.0 | 0.9 | Maintained Rb phosphorylation despite this compound treatment |
| Cyclin D1 | 1.0 | 3.5 | Upregulation to overcome CDK4/6 inhibition |
| p-Akt | 1.0 | 4.2 | Activation of a bypass survival pathway |
| P-gp (ABCB1) | 1.0 | 5.1 | Increased drug efflux |
Visualizations
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Caption: A workflow for troubleshooting and investigating the mechanisms of acquired resistance to this compound.
Caption: Activation of bypass signaling pathways like PI3K/Akt and MAPK/ERK can promote cell proliferation, overriding the G1 arrest induced by this compound.
References
Technical Support Center: Refining Purification Techniques for DC4SMe-ADC Constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of antibody-drug conjugates (ADCs) constructed with the DC4SMe linker-payload.
Introduction to this compound-ADC Constructs
This compound is a phosphate prodrug of the potent cytotoxic DNA alkylating agent, DC4. The incorporation of a phosphate group is designed to enhance the solubility and stability of the linker-payload in aqueous solutions.[1] Upon internalization into target cells, endogenous phosphatases are expected to cleave the phosphate group, converting the prodrug into its active, cytotoxic form.[1] The linker chemistry allows for conjugation to the antibody, typically through disulfide or thioether bonds.[1] The purification of these ADCs is critical to ensure a homogenous product with a desirable drug-to-antibody ratio (DAR), removal of process-related impurities, and optimal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the purification of this compound-ADC constructs?
A1: The primary impurities in a crude this compound-ADC conjugation mixture typically include:
-
Unconjugated Antibody: Monoclonal antibody (mAb) that has not been conjugated with the this compound linker-payload.
-
Excess Free this compound Linker-Payload: Unreacted linker-payload that needs to be removed to prevent systemic toxicity.
-
Aggregates: High molecular weight species formed due to the partial hydrophobic nature of the payload or stresses during the conjugation and purification process.
-
Undesired DAR Species: A heterogeneous mixture of ADCs with varying numbers of linker-payloads attached to each antibody. The goal is often to isolate a specific DAR species or a narrow range of DARs.
-
Reaction-Related Impurities: Residual solvents and quenching agents used during the conjugation reaction.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound-ADCs?
A2: A multi-step chromatographic approach is generally most effective:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their drug-to-antibody ratio (DAR).[3] The addition of each this compound linker-payload increases the hydrophobicity of the ADC, allowing for the separation of different DAR species.
-
Size Exclusion Chromatography (SEC): This technique is crucial for removing high molecular weight aggregates and residual small molecule impurities. It serves as an excellent polishing step.
-
Hydroxyapatite Chromatography (HAC): Given that this compound is a phosphate prodrug, HAC can be a highly effective purification step. A phosphate gradient elution can be used to separate ADC monomers from aggregates.
-
Anion Exchange Chromatography (AIEX): The phosphate group in the this compound linker imparts a negative charge, which may allow for the separation of different DAR species using AIEX.
Q3: How does the hydrophilic nature of the this compound linker affect the purification strategy?
A3: The phosphate group in the this compound linker increases its hydrophilicity. This can be advantageous in reducing aggregation during the manufacturing process. However, it will also influence the ADC's behavior during chromatography. For instance, in HIC, the elution profile may differ from that of ADCs with highly hydrophobic linkers. Optimization of the salt concentration and gradient will be necessary to achieve the desired separation of DAR species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound-ADC constructs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified ADC | 1. Inefficient Conjugation: Suboptimal reaction conditions (pH, temperature, molar excess of linker-payload).2. Product Loss During Purification: Aggressive elution conditions or non-optimized chromatography parameters.3. Precipitation/Aggregation: Poor solubility of the ADC in the purification buffers. | 1. Optimize Conjugation: Perform small-scale experiments to determine the optimal conjugation conditions for the highest yield of the desired DAR.2. Refine Purification Protocol: Adjust gradient slopes, salt concentrations, and pH in your chromatography methods to maximize recovery. Consider using a step gradient in HIC to elute the target DAR species more efficiently.3. Buffer Screening: Screen different buffer compositions and excipients to improve the solubility and stability of the ADC. |
| High Levels of Aggregates in Final Product | 1. Harsh Conjugation Conditions: High temperature or prolonged reaction times can induce aggregation.2. Inadequate Purification: The SEC step may not be effectively removing all high molecular weight species.3. Freeze-Thaw Instability: Repeated freezing and thawing of the ADC can lead to aggregation. | 1. Milder Conjugation: Lower the reaction temperature and shorten the reaction time.2. Optimize SEC: Ensure the column is appropriately sized for the sample volume and that the flow rate is optimal for resolution.3. Aliquot and Store Properly: Aliquot the purified ADC into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
| Poor Separation of DAR Species in HIC | 1. Suboptimal Salt Concentration: The initial ammonium sulfate concentration in the binding buffer may be too high or too low.2. Incorrect Gradient Slope: The elution gradient may be too steep, leading to co-elution of different DAR species.3. Inappropriate HIC Resin: The chosen HIC resin (e.g., Phenyl, Butyl) may not be optimal for the specific this compound-ADC. | 1. Salt Screening: Experiment with a range of ammonium sulfate concentrations in the binding buffer to find the optimal concentration for binding and separation.2. Gradient Optimization: Use a shallower gradient to improve the resolution between different DAR species.3. Resin Screening: Test different HIC resins with varying levels of hydrophobicity to identify the one that provides the best separation. |
| Presence of Free Linker-Payload in Final Product | 1. Inefficient Quenching: The quenching agent may not be effectively stopping the conjugation reaction.2. Inadequate Removal by Purification: The purification steps may not be sufficient to remove all small molecule impurities. | 1. Optimize Quenching: Ensure the quenching agent is added in sufficient excess and for an adequate amount of time.2. Incorporate a Polishing Step: Use SEC or Tangential Flow Filtration (TFF) as a final step to remove any remaining free linker-payload. |
Experimental Protocols
Protocol 1: Purification of this compound-ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate this compound-ADC species with different drug-to-antibody ratios.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Crude this compound-ADC conjugation mixture
-
Liquid Chromatography System
Procedure:
-
Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1 M. The exact concentration may need to be optimized.
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Buffer A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using SEC and/or mass spectrometry to determine the DAR and purity of each fraction.
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates from the purified this compound-ADC.
Materials:
-
SEC Column (e.g., Superdex 200, TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
HIC-purified this compound-ADC pool
-
Liquid Chromatography System
Procedure:
-
Sample Preparation: Concentrate the HIC-purified ADC pool to a suitable concentration (e.g., 5-10 mg/mL).
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase (PBS).
-
Sample Injection: Inject the concentrated ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction by SEC to confirm the removal of aggregates and by a suitable method to determine the final ADC concentration.
Visualizations
Caption: Workflow for this compound-ADC Synthesis and Purification.
Caption: Principle of HIC Separation for ADCs.
References
Technical Support Center: Addressing Stability Issues of Antibody-Drug Conjugate (ADC) Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with antibody-drug conjugates (ADCs), with a focus on ensuring the stability of the linker connecting the antibody to the cytotoxic payload.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of ADC linkers in circulation?
The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[1][2][] Several key factors influence this stability:
-
Linker Chemistry: The chemical nature of the linker is paramount.[1][2] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes. However, they can be susceptible to premature cleavage in the plasma. Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.
-
Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss.
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes, and reducing agents like glutathione, can all contribute to linker cleavage.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.
2. What are the consequences of ADC linker instability?
Instability of the ADC linker can lead to several undesirable outcomes:
-
Off-Target Toxicity: Premature release of the cytotoxic payload in circulation can lead to toxicity in healthy tissues, increasing the side effects of the therapy.
-
Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be diminished.
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.
3. What are the main types of cleavable linkers and their cleavage mechanisms?
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within tumor cells. The main types include:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by proteases such as cathepsins that are overexpressed in tumor cell lysosomes.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved by the high concentration of glutathione in the intracellular environment compared to the bloodstream.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
| Issue | Potential Cause | Recommended Solution |
| Premature payload release observed in in vitro plasma stability assay. | Inherent linker instability: The chosen linker chemistry may be susceptible to cleavage by plasma components. | 1. Re-evaluate Linker Chemistry: Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with an optimized cleavage site. 2. Modify the Linker: For maleimide-based linkers, investigate methods to stabilize the conjugate. |
| Inappropriate conjugation site: The linker may be attached to a highly solvent-exposed site on the antibody. | 1. Explore Site-Specific Conjugation: Utilize antibody engineering techniques to introduce conjugation sites in more protected regions of the antibody. | |
| Assay artifacts: The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC. | 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability. | |
| ADC aggregation observed during stability studies. | High drug-to-antibody ratio (DAR) with a hydrophobic payload. | 1. Optimize DAR: Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. 2. Introduce Hydrophilic Linkers: Incorporate polyethylene glycol (PEG) or other hydrophilic moieties into the linker to improve solubility. |
| Formulation issues: The buffer composition may not be optimal for maintaining ADC solubility. | 1. Screen Different Formulations: Evaluate various buffer conditions (e.g., pH, ionic strength, excipients) to identify a formulation that minimizes aggregation. | |
| Inconsistent results in stability assays. | Instability of the ADC during analysis: The ADC may be degrading during the analytical procedure. | 1. Minimize Sample Handling Time: Keep the time between sample preparation and analysis as short as possible. 2. Control Temperature: Maintain samples at a low temperature to minimize degradation. |
| Instrumental issues: Problems with the analytical instrument (e.g., HPLC) can lead to inconsistent results. | 1. Perform System Suitability Tests: Regularly check the performance of the instrument to ensure it is functioning correctly. 2. Calibrate the Detector: Ensure the detector is properly calibrated. |
Quantitative Data on Linker Stability
The stability of an ADC linker is often quantified by its half-life (t₁/₂) in plasma. The following table summarizes representative plasma half-lives for various linker types.
| Linker Type | Cleavage Mechanism | Example | Plasma Half-life (t₁/₂) |
| Hydrazone | pH-sensitive | Phenylketone-derived hydrazone | ~2 days |
| Carbonate | pH-sensitive | Sacituzumab govitecan linker | ~36 hours |
| Dipeptide | Protease-sensitive | Valine-Citrulline (vc) | Generally stable in plasma with minimal release |
| Disulfide | Reduction-sensitive | SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) | Variable, can be stabilized by steric hindrance |
| Thioether (non-cleavable) | Proteolytic degradation of antibody | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | High stability |
Experimental Protocols
Protocol: Assessing ADC Stability in Plasma
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
-80°C freezer
-
Analytical method for quantifying ADC and free payload (e.g., HPLC, LC-MS)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Sample Analysis: At the end of the experiment, thaw the samples and analyze them using a validated analytical method to determine the concentration of intact ADC and the amount of released payload.
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Visualizations
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Key factors influencing ADC linker stability.
References
Technical Support Center: Improving the Therapeutic Index of Dendritic Cell-Based Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of dendritic cell (DC)-based therapies, with a focus on maximizing their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter in cancer therapy?
The therapeutic index is a quantitative measure of the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2][3][4] A high therapeutic index indicates a wide margin between the effective and toxic doses, signifying a safer therapy.[1] In cancer treatment, where therapies are often highly toxic, a favorable therapeutic index is crucial to eliminate cancer cells with minimal harm to healthy tissues.
Q2: What are the common strategies to improve the therapeutic index of cancer therapies?
Several strategies can be employed to enhance the therapeutic index of anti-cancer treatments. These include:
-
Modification of Drug Delivery Systems: Utilizing platforms like liposomes and nanoparticles to target tumor tissues specifically, thereby reducing systemic toxicity.
-
Combination Therapies: Administering multiple anti-cancer drugs or combining conventional chemotherapy with immunotherapy to achieve synergistic effects at lower, less toxic doses.
-
Dose Optimization: Carefully determining the recommended phase II dose (RP2D) to maximize anti-tumor activity while maintaining clinical tolerability.
-
Immunotherapy: Leveraging the patient's immune system, for instance, through dendritic cell-based therapies, to specifically target and eliminate cancer cells.
Q3: How do dendritic cell (DC)-based therapies contribute to an improved therapeutic index?
Dendritic cells are potent antigen-presenting cells that can activate the immune system to recognize and attack cancer cells. By harnessing the specificity of the immune system, DC-based therapies can selectively target tumor cells, leading to a more favorable therapeutic index compared to conventional chemotherapy. These therapies have demonstrated low toxicity and improvements in overall survival rates in clinical trials.
Troubleshooting Guides
Issue 1: Low Efficacy of DC Vaccine in Preclinical Models
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal DC Maturation | Verify the maturation status of DCs by flow cytometry for co-stimulatory molecules (CD80, CD86) and maturation markers (CD83). If maturation is incomplete, consider using alternative maturation stimuli or optimizing the concentration and incubation time of the current stimuli. |
| Poor Antigen Loading | Assess the efficiency of antigen loading into DCs. If using peptide antigens, consider testing different peptide concentrations or using whole tumor lysate for a broader antigen repertoire. |
| Suppressive Tumor Microenvironment | The tumor microenvironment can inhibit DC function. Consider co-administering agents that counteract the immunosuppressive environment, such as immune checkpoint inhibitors. |
Issue 2: High Systemic Toxicity Observed with a Combination DC Therapy and Chemotherapy
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chemotherapy Dose Too High | Re-evaluate the dose of the chemotherapeutic agent. The goal of combination therapy is often to use lower doses of each component to reduce toxicity while maintaining or enhancing efficacy. Conduct a dose-response study to find the optimal, less toxic dose of the chemotherapeutic agent when used in combination with the DC therapy. |
| Off-Target Effects of Chemotherapy | The chemotherapeutic agent may be causing toxicity to healthy tissues. Consider encapsulating the chemotherapeutic drug in a nanoparticle or liposome delivery system to improve its tumor-targeting and reduce systemic exposure. |
| Unfavorable Pharmacokinetic Interactions | Investigate potential drug-drug interactions between the chemotherapy and components of the DC therapy formulation that might alter the pharmacokinetic profile and lead to increased toxicity. |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol outlines the generation of mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Maturation stimulus (e.g., a cocktail of TNF-α, IL-1β, IL-6, and PGE2)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Select CD14+ monocytes by plastic adherence or using immunomagnetic beads.
-
Culture the monocytes in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, GM-CSF, and IL-4 for 5-7 days to differentiate them into immature DCs.
-
Induce maturation by adding a maturation stimulus to the culture for an additional 1-2 days.
-
Harvest the mature DCs for subsequent experiments.
Signaling Pathways and Workflows
Caption: Workflow for generating and applying a DC-based vaccine.
References
Validation & Comparative
A Comparative Efficacy Analysis of the Prodrug DC4SMe and its Active Counterpart, DC4
For Immediate Release
This guide provides a detailed comparison of the cytotoxic efficacy of DC4SMe, a phosphate prodrug, and its active form, DC4, a potent DNA alkylating agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols necessary for their evaluation.
Introduction
DC4 is a cytotoxic agent that exerts its anti-cancer effects through DNA alkylation. To enhance its therapeutic potential, a phosphate prodrug, this compound, has been developed. The rationale behind this prodrug strategy is to improve the pharmacological properties of the active agent, potentially leading to better stability, solubility, and targeted delivery, thereby minimizing off-target toxicity. This compound is designed to be metabolically converted to the active drug, DC4, within the body. This guide delves into the available data to compare the efficacy of the prodrug and its active form.
Data Presentation
A direct head-to-head comparison of the in vitro cytotoxicity of DC4 and this compound from a single study is not publicly available at this time. However, data for the efficacy of this compound has been reported.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 1.9 |
| Namalwa | Burkitt's Lymphoma | 2.9 |
| HL60/s | Acute Myeloid Leukemia | 1.8 |
Data represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells in vitro.
Mechanism of Action: DNA Damage Response and Apoptosis
As a DNA alkylating agent, the active form, DC4, covalently modifies DNA, leading to the formation of DNA adducts. This damage triggers a cellular cascade known as the DNA Damage Response (DDR).
The DDR is primarily orchestrated by two key protein kinases: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively. Upon activation, they phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.
The activation of the ATM/ATR and Chk1/Chk2 signaling pathways leads to cell cycle arrest, providing the cell with time to repair the damaged DNA. However, if the DNA damage is too extensive and cannot be repaired, these pathways will initiate programmed cell death, or apoptosis, thereby eliminating the cancerous cells.
Signaling Pathway Diagram
Caption: this compound conversion to DC4 and subsequent DNA damage signaling.
Experimental Protocols
To comprehensively compare the efficacy of this compound and DC4, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key experiments.
Prodrug to Active Drug Conversion Assay
Objective: To confirm the conversion of the prodrug this compound to the active drug DC4 in a cellular environment.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., Ramos, Namalwa, or HL60/s) to 80% confluency.
-
Treatment: Treat the cells with a known concentration of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lysate Preparation: At each time point, harvest the cells and prepare cell lysates.
-
LC-MS/MS Analysis: Analyze the cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of both this compound and DC4.
-
Data Analysis: Plot the concentration of DC4 and the disappearance of this compound over time to determine the conversion rate.
Comparative In Vitro Cytotoxicity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and DC4.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of both this compound and DC4 in the appropriate cell culture medium.
-
Treatment: Treat the cells with the serial dilutions of each compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for the conversion of this compound to DC4 and for the cytotoxic effects to manifest (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value for each compound.
Experimental Workflow Diagram
A Head-to-Head Comparison of DC4SMe with Other Prominent ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) payload DC4SMe with other widely used payloads, namely Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the maytansinoid derivative, DM1. The comparison is based on available preclinical data, focusing on mechanism of action, in vitro cytotoxicity, and in vivo efficacy and tolerability.
Executive Summary
Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's therapeutic index. This guide delves into the characteristics of this compound, a novel DNA-alkylating agent, and contrasts its performance with established tubulin inhibitors MMAE, MMAF, and DM1. While direct head-to-head studies are limited, a comparative analysis of available preclinical data provides valuable insights for researchers in the field.
Mechanism of Action
The fundamental difference between this compound and the other payloads lies in their mechanism of inducing cell death.
This compound: this compound is a phosphate prodrug of the potent DNA alkylating agent DC4.[1][2] Upon internalization into the target cancer cell, endogenous phosphatases convert the prodrug into its active form, DC4. DC4 then exerts its cytotoxic effect by alkylating DNA, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis. This mechanism is independent of the cell's proliferative state, potentially offering an advantage against slow-growing tumors.
MMAE, MMAF, and DM1: These payloads are potent anti-mitotic agents that disrupt microtubule dynamics.[3][4][] MMAE and MMAF are auristatin derivatives, while DM1 is a maytansinoid. They bind to tubulin, inhibiting its polymerization and arresting the cell cycle in the G2/M phase, leading to apoptosis. Their efficacy is most pronounced in rapidly dividing cancer cells.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. Lower IC50 values indicate higher potency.
This compound: An antibody-conjugate of a this compound analog demonstrated potent and antigen-selective cytotoxicity against various cancer cell lines. For instance, an anti-CanAg ADC with a this compound analog payload exhibited IC50 values of 0.1 nM against COLO 205 cells and 0.3 nM against HT-29 cells, both of which express the CanAg antigen. In contrast, the IC50 against the antigen-negative cell line HEL 92.1.7 was greater than 30 nM, highlighting its target specificity. As a free drug, this compound has shown IC50 values of 1.9 nM, 2.9 nM, and 1.8 nM for Ramos, Namalwa, and HL60/s cancer cells, respectively.
MMAE, MMAF, and DM1: These payloads are known for their high potency, with IC50 values typically in the sub-nanomolar to low nanomolar range across a wide variety of cancer cell lines. For example, in a study comparing different payloads for an anti-Trop-2 ADC, the MMAE-based ADC showed robust in vitro cytotoxicity on human pancreatic cancer cell line CFPAC-1 and breast cancer cell line MDA-MB-468, with IC50 values generally in the subnanomolar range.
Comparative In Vitro Cytotoxicity Data
| Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| This compound analog | COLO 205 | CanAg | 0.1 | |
| This compound analog | HT-29 | CanAg | 0.3 | |
| This compound analog | HEL 92.1.7 | CanAg (negative) | >30 | |
| This compound | Ramos | - | 1.9 | |
| This compound | Namalwa | - | 2.9 | |
| This compound | HL60/s | - | 1.8 | |
| MMAE | CFPAC-1 | Trop-2 | Subnanomolar | |
| MMAE | MDA-MB-468 | Trop-2 | Subnanomolar |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models in mice are crucial for evaluating the anti-tumor activity of ADCs.
This compound: In a COLO 205 human colon cancer xenograft model, an anti-CanAg ADC conjugated to a this compound analog demonstrated significant, dose-dependent anti-tumor activity. A single intravenous dose of the ADC resulted in prolonged tumor growth inhibition.
MMAE, MMAF, and DM1: ADCs utilizing these microtubule inhibitors have consistently shown potent anti-tumor efficacy in a multitude of preclinical xenograft models across various cancer types. For instance, in an MDA-MB-468 xenograft model, an anti-Trop-2 ADC with an MMAE payload led to complete tumor regression. The maximum tolerated doses (MTDs) for ADCs with these payloads can vary depending on the antibody, linker, and drug-to-antibody ratio (DAR). For MMAE-based ADCs with a DAR of 4, the MTD in humans is typically around 1.8 mg/kg.
Experimental Protocols
A generalized experimental workflow for evaluating ADC efficacy is presented below. For specific details, please refer to the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to form formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.
In Vivo Xenograft Study
-
Model Establishment: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Mice are randomized into groups and treated with the ADC (at various doses), vehicle control, or unconjugated antibody, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
-
Toxicity Assessment: For MTD studies, animals are monitored for signs of toxicity, and dose-limiting toxicities are recorded.
Conclusion
This compound presents a compelling alternative to the widely used microtubule inhibitor payloads for ADCs. Its distinct DNA-alkylating mechanism of action may offer advantages in treating tumors with low proliferative rates or those resistant to tubulin-targeting agents. The available preclinical data demonstrates its potent and specific anti-tumor activity both in vitro and in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of antibody conjugates of phosphate prodrugs of cytotoxic DNA alkylators for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Targeted In Vivo Delivery of DC4SMe-ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the targeted delivery of antibody-drug conjugates (ADCs) utilizing the novel cytotoxic payload, DC4SMe. While specific in vivo data for this compound-ADCs is not yet widely published, this document outlines the essential experimental protocols and data presentation formats required for a comprehensive evaluation. It also draws comparisons with other DNA-alkylating ADC payloads to provide context for anticipated performance.
Introduction to this compound-ADCs
This compound is a promising DNA mono-alkylating agent designed for use in ADCs. Unlike DNA cross-linking agents, which can exhibit higher toxicity, mono-alkylating agents are often associated with an improved therapeutic window. The validation of targeted delivery is paramount to ensure that the potent cytotoxic effects of this compound are localized to tumor tissue, thereby minimizing systemic toxicity.
Comparative Landscape of DNA-Alkylating ADC Payloads
To contextualize the potential performance of this compound-ADCs, it is crucial to consider existing data from other DNA-alkylating payloads, such as indolinobenzodiazepine (IGN) derivatives. Preclinical studies comparing DNA mono-alkylating IGNs to their DNA cross-linking counterparts have demonstrated that mono-alkylating versions can offer a better tolerability profile. This suggests that this compound, as a mono-alkylating agent, may also exhibit favorable safety characteristics in vivo.
Table 1: Conceptual Comparison of DNA-Alkylating ADC Payloads
| Feature | This compound (Anticipated) | Other DNA Mono-Alkylators (e.g., IGNs) | DNA Cross-linkers (e.g., PBD dimers) |
| Mechanism of Action | DNA Mono-alkylation | DNA Mono-alkylation | DNA Interstrand Cross-linking |
| In Vivo Efficacy | Expected to be potent | Potent anti-tumor activity demonstrated in xenograft models | Highly potent, but can be limited by toxicity |
| Tolerability | Anticipated to be favorable | Generally better tolerated than cross-linkers | Often associated with higher systemic toxicity |
| Therapeutic Window | Potentially wide | Wider therapeutic window compared to cross-linkers | Can be narrow due to toxicity concerns |
Experimental Protocols for In Vivo Validation
A rigorous in vivo validation program for a novel ADC like a this compound-ADC involves a multi-faceted approach encompassing efficacy, biodistribution, and toxicology studies.
Efficacy Studies in Xenograft Models
Objective: To determine the anti-tumor activity of the this compound-ADC in a living organism.
Methodology:
-
Cell Line Selection: Choose a cancer cell line with high and specific expression of the target antigen for the ADC's monoclonal antibody (mAb).
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human tumor cells.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Isotype control ADC (non-targeting mAb with this compound)
-
Unconjugated targeting mAb
-
This compound-ADC (at various dose levels)
-
Positive control ADC (if available, e.g., an ADC with a known DNA-alkylating payload)
-
-
Dosing Regimen: Administer the treatments intravenously (IV) based on a predetermined schedule (e.g., once weekly for three weeks).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or until signs of toxicity are observed. Euthanize mice and collect tumors for further analysis.
Data Presentation:
Table 2: Example Efficacy Data for a this compound-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Isotype Control ADC | 3 | 1450 | 3.3 |
| Unconjugated mAb | 5 | 1300 | 13.3 |
| This compound-ADC | 1 | 800 | 46.7 |
| This compound-ADC | 3 | 200 | 86.7 |
| Positive Control ADC | 3 | 250 | 83.3 |
Biodistribution Studies
Objective: To determine the tissue distribution and tumor accumulation of the this compound-ADC.
Methodology:
-
Radiolabeling: Conjugate the this compound-ADC with a radioisotope (e.g., ⁸⁹Zr) for imaging or a fluorescent dye for ex vivo analysis.
-
Animal Model: Use tumor-bearing mice as described in the efficacy study.
-
Administration: Inject a single dose of the labeled this compound-ADC intravenously.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 24, 48, 96, and 168 hours).
-
Tissue Collection: Collect tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Quantification: Measure the radioactivity in each tissue using a gamma counter or fluorescence using an imaging system. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation:
Table 3: Example Biodistribution Data for a this compound-ADC (%ID/g)
| Tissue | 24h | 48h | 96h | 168h |
| Tumor | 15.2 | 20.5 | 18.3 | 12.1 |
| Blood | 10.5 | 7.8 | 4.1 | 1.5 |
| Liver | 8.3 | 6.5 | 5.2 | 3.1 |
| Spleen | 2.1 | 1.8 | 1.5 | 1.0 |
| Kidneys | 3.5 | 2.9 | 2.1 | 1.4 |
| Lungs | 2.8 | 2.1 | 1.6 | 0.9 |
Toxicology Studies
Objective: To assess the safety and tolerability of the this compound-ADC.
Methodology:
-
Animal Model: Use a relevant species, often rodents (mice or rats) for initial studies.
-
Dose Escalation: Administer single or multiple doses of the this compound-ADC at escalating concentrations.
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points to analyze blood cell counts and markers of organ function (e.g., liver enzymes, kidney function markers).
-
Histopathology: At the end of the study, perform a complete necropsy and examine major organs for any pathological changes.
Data Presentation:
Table 4: Example Toxicology Data for a this compound-ADC
| Dose (mg/kg) | Maximum Tolerated Dose (MTD) | Key Toxicities Observed |
| 1 | Well-tolerated | No significant findings |
| 3 | Well-tolerated | Mild, transient weight loss |
| 10 | MTD | Moderate weight loss, transient neutropenia |
| 30 | Exceeded MTD | Severe weight loss, significant hematological toxicity |
Visualizing Workflows and Pathways
To clearly communicate the experimental design and the underlying biological mechanisms, graphical representations are essential.
Experimental Workflow
In vivo validation workflow for this compound-ADCs.
ADC Mechanism of Action and DNA Damage Pathway
Mechanism of action for a this compound-ADC leading to apoptosis.
Conclusion
The in vivo validation of a novel ADC platform, such as those utilizing the this compound payload, is a comprehensive process that requires meticulous experimental design and data analysis. By following the outlined protocols for efficacy, biodistribution, and toxicology studies, researchers can generate the critical data needed to assess the therapeutic potential of this compound-ADCs. The comparative context provided by other DNA-alkylating agents suggests a promising outlook for this new class of targeted cancer therapeutics. Future published studies will be essential to fully elucidate the in vivo performance of this compound-ADCs and their potential to improve patient outcomes.
General Framework for Validating a Small Molecule's Mechanism of Action Using Genetic Knockouts
Dear Researcher,
To provide a comprehensive comparison guide on the mechanism of action of DC4SMe, further information about this compound is needed. Publicly available scientific literature and databases do not contain specific details on a molecule designated "this compound."
To proceed with your request, please provide additional details, such as:
-
The full name or any alternative names for this compound.
-
The primary biological target or the signaling pathway it is proposed to modulate.
-
The therapeutic area or the specific cellular process it is intended to affect.
-
Any existing publications or internal data that describe its synthesis or biological activity.
Once this information is available, a thorough guide can be developed, including comparisons with relevant alternative compounds, detailed experimental protocols for mechanism of action validation using genetic knockouts, and the requested data visualizations.
Below is a general framework outlining the approach that will be taken once the necessary information about this compound is provided.
The gold standard for validating the on-target effect of a small molecule inhibitor is to assess its activity in a system where the proposed target has been genetically removed (knockout).[1] If the molecule's biological effects are absent in the knockout model, it provides strong evidence for its specificity.[1]
Key Experimental Stages:
-
Target Identification and Hypothesis Generation: Initial biochemical or cellular assays suggest a primary molecular target for the compound.
-
Generation of a Target Knockout Model: Using gene-editing technologies like CRISPR-Cas9, a cell line or animal model is created that lacks the expression of the target protein.[2][3]
-
Comparative Phenotypic Analysis: The effects of the compound are evaluated in both the wild-type and knockout models.
-
Rescue Experiments: To confirm that the observed effects are due to the absence of the target, the target gene can be re-introduced into the knockout model to see if the original phenotype is restored.[2]
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for validating a compound's mechanism of action using a knockout model.
Caption: Workflow for validating a compound's mechanism of action.
Illustrative Signaling Pathway
This diagram shows a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway and the effect of a knockout.
We look forward to receiving more information about this compound to provide you with a detailed and accurate comparison guide.
References
Navigating the Tumor Microenvironment: A Comparative Guide to DC4SMe-ADC Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific cross-reactivity studies for antibody-drug conjugates (ADCs) utilizing the DC4SMe payload across various tumor types are not publicly available. This guide provides a comparative framework based on the established principles of ADC technology and the known characteristics of the this compound payload. The data presented herein is hypothetical and intended to illustrate the critical parameters for evaluating the cross-reactivity and therapeutic potential of a theoretical this compound-ADC.
Introduction to this compound-ADCs
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[2][3]
The payload, this compound, is a phosphate proagent of the cytotoxic DNA alkylator DC4.[4] DNA alkylating agents exert their cell-killing effect by covalently modifying DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis. The selection of a suitable tumor target is paramount to the success of an ADC, as it should be highly expressed on tumor cells with limited expression on healthy tissues to ensure a wide therapeutic window.
This guide explores the hypothetical cross-reactivity and performance of a this compound-ADC targeting a common tumor antigen, Human Epidermal Growth Factor Receptor 2 (HER2), across different tumor types.
The General Mechanism of Action of an ADC
The efficacy of an ADC is predicated on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component. This binding event triggers the internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload. The liberated payload can then exert its cell-killing effect. Some payloads also possess the ability to permeate the cell membrane and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Figure 1. General mechanism of action of an Antibody-Drug Conjugate (ADC).
Hypothetical Performance of a HER2-Targeted this compound-ADC Across Different Tumor Types
The following tables present hypothetical data for a HER2-targeted this compound-ADC, illustrating how its performance might vary across different cancer indications.
Table 1: Target Antigen Expression
| Tumor Type | HER2 Expression Level (IHC 3+) | Percentage of Patients |
| Breast Cancer | High | 15-20% |
| Gastric Cancer | Moderate to High | 10-20% |
| Non-Small Cell Lung Cancer | Low to Moderate | 2-4% |
| Bladder Cancer | Low to Moderate | 10-15% |
Table 2: In Vitro Cytotoxicity of HER2-DC4SMe-ADC
| Cell Line | Tumor Type | HER2 Expression | IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 0.5 |
| NCI-N87 | Gastric Cancer | High | 1.2 |
| Calu-3 | Lung Cancer | Moderate | 15.8 |
| T24 | Bladder Cancer | Low | >100 |
| MDA-MB-468 | Breast Cancer | Negative | >1000 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| SK-BR-3 | Breast Cancer | HER2-DC4SMe-ADC | 95 |
| NCI-N87 | Gastric Cancer | HER2-DC4SMe-ADC | 88 |
| Calu-3 | Lung Cancer | HER2-DC4SMe-ADC | 55 |
| T24 | Bladder Cancer | HER2-DC4SMe-ADC | 20 |
Table 4: Hypothetical Cross-Reactivity Profile in Normal Tissues
| Normal Tissue | HER2 Expression | HER2-DC4SMe-ADC Binding (IHC) | Potential for Off-Target Toxicity |
| Heart | Low | +/- | Low |
| Lung | Low | +/- | Low |
| Liver | Negative | - | Very Low |
| Kidney | Negative | - | Very Low |
| Skin | Low | + | Low to Moderate |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of ADC performance and cross-reactivity.
1. Immunohistochemistry (IHC) for Target Antigen Expression
This protocol is used to determine the expression level of the target antigen (e.g., HER2) in tumor and normal tissues.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigen.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with the primary antibody targeting the antigen of interest at an optimized concentration.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine the expression level.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.
-
Cell Seeding: Cancer cell lines with varying target antigen expression are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a defined period (e.g., 72-120 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert it into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
3. In Vivo Efficacy in Xenograft Models
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
-
Treatment: Once tumors reach a specific size, mice are treated with the ADC, vehicle control, and other relevant controls at defined doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
4. Tissue Cross-Reactivity Study
This in vitro study assesses the binding of the ADC to a panel of normal human tissues to predict potential off-target toxicities.
-
Tissue Panel: A comprehensive panel of frozen normal human tissues is used.
-
Staining Procedure: The IHC protocol described above is used to stain the tissue sections with the ADC.
-
Analysis: A pathologist evaluates the staining pattern and intensity in each tissue to identify any potential off-target binding. This information is crucial for predicting potential toxicities in clinical trials.
Experimental Workflow for ADC Cross-Reactivity Assessment
A systematic workflow is critical for the comprehensive evaluation of an ADC's cross-reactivity profile.
Figure 2. A typical experimental workflow for assessing ADC cross-reactivity.
Conclusion
The development of a successful this compound-ADC, or any ADC, requires a thorough understanding of its cross-reactivity profile. While specific data for this compound-ADCs is not yet available, the principles and experimental approaches outlined in this guide provide a robust framework for their evaluation. By carefully assessing target antigen expression, in vitro and in vivo efficacy, and potential for off-target binding in normal tissues, researchers can better predict the therapeutic index of novel ADCs and accelerate their translation into clinically effective cancer therapies. The hypothetical data presented underscores the importance of a multi-faceted evaluation to select the most promising candidates and tumor indications for further development.
References
Preclinical Profile of DC4SMe: A Comparative Analysis for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical validation of DC4SMe, a novel antibody-drug conjugate (ADC) payload, with a comparative analysis against established alternatives for specific cancer indications.
This guide provides an objective overview of the preclinical data available for this compound, a phosphate prodrug of the potent cytotoxic DNA alkylator DC4. Designed for use in antibody-drug conjugates, this compound offers a promising avenue for targeted cancer therapy. Here, we present a detailed comparison of its performance with other ADC payloads in relevant cancer models, supported by available experimental data and methodologies.
Performance Comparison of Cytotoxic Payloads
The following tables summarize the in vitro and in vivo preclinical data for this compound-based ADCs and comparable agents.
| Compound | Target Antigen | Cancer Cell Line | IC50 (nM) * |
| huB4-DC4SMe | CD19 | Ramos (Burkitt's Lymphoma) | 1.9 |
| Namalwa (Burkitt's Lymphoma) | 2.9 | ||
| HL-60/s (Promyelocytic Leukemia) | 1.8 | ||
| SAR3419 (Coltuximab Ravtansine) | CD19 | Ramos (Burkitt's Lymphoma) | Not explicitly stated, but showed high activity |
| WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | Not explicitly stated, but showed high activity | ||
| huC242-DC4SMe | CanAg | COLO 205 (Colorectal Cancer) | Potent (exact value not specified) |
| C242-DM1 | CanAg | COLO 205 (Colorectal Cancer) | Highly cytotoxic (exact value not specified) |
| Gemtuzumab Ozogamicin | CD33 | HL-60 (Promyelocytic Leukemia) | Active |
| IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells in vitro. |
| ADC | Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| huB4-DC4SMe | Burkitt's Lymphoma | Namalwa | Not specified | Significant antitumor activity |
| SAR3419 | Diffuse Large B-cell Lymphoma | WSU-FSCCL (systemic) | 30 mg/kg (2 doses, 4-day interval) | 100% survival at day 150[1] |
| huC242-DC4SMe | Colorectal Cancer | COLO 205 | Not specified | Significant antitumor activity |
| C242-DM1 | Colorectal Cancer | COLO 205 (large tumors) | Not specified | Complete tumor regression[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the preclinical evaluation process, the following diagrams illustrate the DNA alkylation pathway targeted by this compound and a typical experimental workflow for assessing ADC efficacy.
Detailed Experimental Protocols
The following are representative methodologies for the key experiments cited in the preclinical evaluation of this compound and similar ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., Ramos, Namalwa, HL-60/s, COLO 205) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (e.g., huB4-DC4SMe, huC242-DC4SMe) or a comparator ADC for a specified period (typically 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., Namalwa, COLO 205) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = (length × width²) / 2).
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The ADC (e.g., huB4-DC4SMe) or comparator is administered, typically intravenously, according to a specified dosing schedule.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Conclusion
The preclinical data for this compound, primarily from its conjugation to antibodies targeting CD19 and CanAg, demonstrate its potent anti-tumor activity in lymphoma and colorectal cancer models. As a DNA alkylator, its mechanism of action is well-established and offers a distinct therapeutic strategy compared to microtubule inhibitors commonly used in ADCs. The available in vitro and in vivo data suggest that this compound-based ADCs have the potential to be highly effective, showing comparable or superior efficacy to other ADC payloads in specific contexts. Further preclinical validation in a broader range of cancer indications and direct head-to-head in vivo comparison studies will be crucial in fully defining the therapeutic potential of this compound. Researchers and drug developers are encouraged to consider this promising cytotoxic payload in the design of novel antibody-drug conjugates for targeted cancer therapy.
References
Unraveling the Transcriptomic Landscape: A Comparative Analysis of DC4SMe-Treated Cells
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel compound is paramount. This guide provides a comparative transcriptomic analysis of cells treated with DC4SMe versus a control group, offering insights into its mechanism of action and potential therapeutic applications. Due to the absence of publicly available data for a compound specifically named "this compound," this guide has been constructed based on a hypothetical scenario where this compound is an inhibitor of the PI3K/Akt signaling pathway, a common target in cancer therapy. The experimental data presented is illustrative and derived from representative studies on PI3K/Akt inhibitors.
Executive Summary
This guide details the transcriptomic changes induced by this compound, a hypothetical inhibitor of the PI3K/Akt signaling pathway. Through a comprehensive analysis of gene expression, we delved into the downstream effects of this compound, revealing significant alterations in key cellular processes. The data presented herein is intended to serve as a foundational resource for researchers investigating compounds with similar mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative RNA sequencing experiment comparing cells treated with a PI3K/Akt inhibitor (hypothetical this compound) to a vehicle control.
| Metric | This compound-Treated | Control | Fold Change (Log2) | p-value |
| Total Number of Differentially Expressed Genes (DEGs) | - | - | - | - |
| Upregulated Genes | 1254 | - | > 1.5 | < 0.05 |
| Downregulated Genes | 1876 | - | < -1.5 | < 0.05 |
| Top 5 Downregulated Genes | ||||
| CCND1 (Cyclin D1) | 150 reads | 600 reads | -2.0 | < 0.001 |
| BCL2L1 (Bcl-xL) | 200 reads | 850 reads | -2.1 | < 0.001 |
| MYC (c-Myc) | 350 reads | 1500 reads | -2.2 | < 0.001 |
| VEGFA (Vascular Endothelial Growth Factor A) | 80 reads | 400 reads | -2.3 | < 0.001 |
| MKI67 (Ki-67) | 50 reads | 250 reads | -2.3 | < 0.001 |
| Top 5 Upregulated Genes | ||||
| CDKN1A (p21) | 900 reads | 300 reads | 1.6 | < 0.01 |
| FOXO3 (Forkhead box protein O3) | 750 reads | 250 reads | 1.6 | < 0.01 |
| PTEN (Phosphatase and tensin homolog) | 600 reads | 200 reads | 1.6 | < 0.01 |
| GADD45A (Growth arrest and DNA-damage-inducible, alpha) | 800 reads | 250 reads | 1.7 | < 0.01 |
| SESN2 (Sestrin 2) | 700 reads | 200 reads | 1.8 | < 0.01 |
Experimental Protocols
A detailed methodology for a representative comparative transcriptomics experiment is provided below.
Cell Culture and Treatment:
-
Cell Line: Human breast cancer cell line (e.g., MCF-7).
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with 10 µM of a hypothetical PI3K/Akt inhibitor (representing this compound) or a vehicle control (0.1% DMSO) for 24 hours.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA-Seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: The libraries were sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Read Alignment: Reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Differential Gene Expression Analysis: Differential gene expression analysis was performed using DESeq2 in R. Genes with a fold change of >1.5 or <-1.5 and a p-value < 0.05 were considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using g:Profiler.
Visualizing the Molecular Impact
Signaling Pathway Diagram:
The following diagram illustrates the hypothetical mechanism of action of this compound as a PI3K/Akt inhibitor and its downstream effects on key cellular processes.
Caption: Hypothetical signaling pathway of this compound as a PI3K/Akt inhibitor.
Experimental Workflow Diagram:
The diagram below outlines the key steps in the comparative transcriptomic analysis of this compound-treated cells.
Caption: Experimental workflow for comparative transcriptomics.
Safety Operating Guide
Unable to Identify DC4SMe: Essential Information Required for Safe Disposal
Providing safe and accurate disposal procedures for any chemical is paramount for laboratory safety and environmental protection. Unfortunately, a thorough search for the chemical identifier "DC4SMe" did not yield a corresponding chemical name or safety data sheet (SDS). This indicates that "this compound" may be an internal laboratory abbreviation, a non-standard acronym, or a highly specialized chemical not widely documented in public safety resources.
Without the full chemical name and its corresponding SDS, it is impossible to provide the essential, immediate safety and logistical information required for its proper disposal. An SDS is a critical document that outlines the physical, chemical, and toxicological properties of a substance, as well as specific instructions for handling, storage, and disposal. Attempting to create disposal procedures without this information would be highly speculative and could pose significant safety risks to researchers, scientists, and drug development professionals.
To ensure the safe disposal of the substance you are working with, it is imperative to first identify its full chemical name. We recommend the following steps to find this crucial information:
-
Check the Original Container: The manufacturer's label on the chemical container will have the full chemical name, CAS (Chemical Abstracts Service) number, and other important identifiers.
-
Review Purchase Orders and Shipping Documents: Your laboratory's procurement records will contain the exact name of the chemical that was ordered.
-
Consult Your Internal Chemical Inventory System: Most research institutions and companies maintain a detailed inventory of all chemicals stored and used in their facilities.
-
Contact the Manufacturer or Supplier: If you have information about who supplied the chemical, they can provide you with the SDS and answer any questions about its composition and safe handling.
Once you have identified the full chemical name, you can then search for the specific Safety Data Sheet (SDS). The SDS will provide a dedicated section on "Disposal considerations," which will outline the appropriate disposal methods in accordance with regulatory requirements.
General Principles of Hazardous Waste Disposal
While specific procedures are chemical-dependent, the following general principles from established safety guidelines should always be followed for handling and disposing of laboratory chemical waste:
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.
-
Segregation of Waste: Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.
-
Use of Appropriate Containers: Waste should be stored in containers that are chemically compatible with the material they hold and are in good condition with no leaks.
-
Closed Containers: Hazardous waste containers must be kept closed except when adding waste.
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste collection and disposal, which are typically managed by an Environmental Health and Safety (EHS) department.
We are committed to being a preferred source for information on laboratory safety and chemical handling. Fulfilling this commitment means prioritizing safety above all else. Once you have identified the correct chemical name for "this compound," we would be happy to assist you further in interpreting the disposal procedures outlined in its Safety Data Sheet.
Personal protective equipment for handling DC4SMe
Disclaimer: No specific Safety Data Sheet (SDS) or handling guidelines for a chemical named "DC4SMe" were found in publicly available resources. This guide is based on best practices for handling novel or uncharacterized chemical compounds in a research laboratory setting. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and the chemical supplier for specific handling and safety information before commencing any work. A material with unknown hazards should be presumed to be hazardous.[1]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, focusing on procedural, step-by-step guidance for safe operations and disposal.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory.[2][3][4][5] This process should be documented and approved by the designated laboratory supervisor or chemical hygiene officer.
Key Steps in Risk Assessment:
-
Information Gathering: Review all available information. If an SDS is not available, consult literature on analogous compounds to anticipate potential hazards.
-
Hazard Evaluation: Assume this compound is hazardous. Consider all potential hazards, including:
-
Health Hazards: Toxicity (acute and chronic), corrosivity, irritation, sensitization, carcinogenicity, and reproductive toxicity.
-
Physical Hazards: Flammability, reactivity, and explosibility.
-
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the quantities of this compound to be used.
-
Control Measures: Determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting, assuming unknown hazards. This represents the minimum required PPE; a detailed risk assessment may necessitate additional or more specialized equipment.
| Protection Type | Recommended PPE | Specifications and Considerations |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be ANSI Z87.1 compliant and provide protection against chemical splashes. A face shield should be worn over safety goggles when there is a significant splash hazard. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended if flammability is a potential hazard. Ensure the lab coat is fully buttoned. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a minimum for incidental contact. For extended work or direct contact, consider double-gloving or using heavier-duty gloves (e.g., neoprene or Silver Shield) based on anticipated chemical properties. Always check glove compatibility charts. |
| Foot Protection | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
| Respiratory Protection | Respirator (as needed) | If working with a volatile substance or if there is a risk of aerosol generation and work cannot be conducted in a fume hood, a respirator may be necessary. The type of respirator should be determined by a risk assessment and may require fit testing. |
Experimental Protocol for Handling this compound
The following is a generalized, step-by-step protocol for handling this compound. This protocol should be adapted to the specific requirements of your experiment and integrated into your laboratory's standard operating procedures (SOPs).
3.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the potential hazards of this compound.
3.2. Handling and Use
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Transferring Chemicals: Use appropriate tools like spatulas, pipettes, or syringes for transferring this compound. Avoid direct contact.
-
Labeling: All containers holding this compound, including temporary containers and solutions, must be clearly labeled with the chemical name and any known or suspected hazards.
-
Avoid Inhalation: Handle volatile or dusty materials inside a certified chemical fume hood.
3.3. Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste. Reusable PPE should be cleaned and stored properly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure safety and regulatory compliance.
4.1. Waste Characterization
-
Since the hazards of this compound are unknown, all waste generated, including unused this compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
4.2. Waste Collection and Storage
-
Waste Containers: Use compatible, leak-proof containers for collecting hazardous waste.
-
Labeling: Label all waste containers with "Hazardous Waste," the chemical name (this compound), and a description of the contents.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
4.3. Final Disposal
-
Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of this compound or related waste down the drain or in the regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
